molecular formula C13H13NO B1344204 3-(1-Naphthyloxy)azetidine CAS No. 782433-54-9

3-(1-Naphthyloxy)azetidine

Cat. No.: B1344204
CAS No.: 782433-54-9
M. Wt: 199.25 g/mol
InChI Key: FDAXLMTUXIJIFR-UHFFFAOYSA-N
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Description

3-(1-Naphthyloxy)azetidine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-1-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXLMTUXIJIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625714
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782433-54-9
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1-Naphthyloxy)azetidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyloxy)azetidine is a distinct chemical entity characterized by an azetidine ring linked to a naphthalene moiety through an ether bond at the naphthalene's 1-position. While its structural isomer, 3-(2-Naphthyloxy)azetidine, has been more extensively documented, this guide focuses on the available technical information for the 1-naphthyloxy isomer, providing insights into its chemical structure, properties, and the general synthetic strategies applicable to this class of compounds. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1]

Chemical Structure and Properties

The fundamental structure of this compound comprises a four-membered saturated nitrogen-containing heterocycle (azetidine) bonded to a naphthyloxy group at the 3-position of the azetidine ring. The specific isomer discussed herein features the ether linkage at the alpha-position of the naphthalene ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 782433-54-9[1][2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily accessible scientific literature, its synthesis can be logically inferred from established methods for analogous compounds, primarily through a Williamson ether synthesis. This approach involves the reaction of a suitable azetidine precursor with 1-naphthol.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a readily available precursor.

G start Commercially Available Starting Material (e.g., Epichlorohydrin) step1 Synthesis of Azetidin-3-ol start->step1 Nucleophilic substitution & cyclization step2 Williamson Ether Synthesis with 1-Naphthol step1->step2 Coupling Reaction product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general methodologies for the synthesis of related azetidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of a Protected Azetidin-3-ol Precursor

A common precursor for 3-substituted azetidines is a protected form of azetidin-3-ol. For instance, N-benzhydryl-azetidin-3-ol can be synthesized from epichlorohydrin and benzhydrylamine.

  • Materials: Epichlorohydrin, benzhydrylamine, methanol.

  • Procedure:

    • Dissolve benzhydrylamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add epichlorohydrin dropwise to the solution at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

This step involves the coupling of the azetidin-3-ol precursor with 1-naphthol. A protecting group on the azetidine nitrogen is typically necessary.

  • Materials: Protected azetidin-3-ol, 1-naphthol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-naphthol in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for approximately 30 minutes to form the sodium naphthalen-1-olate.

    • Add a solution of the protected azetidin-3-ol in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by TLC.

    • After the reaction is complete, quench it by the slow addition of water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection (if necessary)

If a protecting group was used on the azetidine nitrogen, a final deprotection step is required. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for a benzyl or benzhydryl group).

Biological Activity and Signaling Pathways

There is currently a lack of specific biological data and described signaling pathways for this compound in the public domain. However, the broader class of azetidine-containing compounds is known to exhibit a wide range of pharmacological activities. Furthermore, naphthalene moieties are present in numerous biologically active compounds, often contributing to receptor binding and pharmacokinetic properties.

Given the structural similarities to other bioactive molecules, this compound could potentially be investigated for activities in areas such as:

  • Neurotransmitter Receptor Modulation: The rigid azetidine core can serve as a scaffold to present the naphthyloxy group to various receptors in the central nervous system.

  • Enzyme Inhibition: The naphthalene group could interact with hydrophobic pockets of enzymes, while the azetidine nitrogen could form hydrogen bonds.

  • Antimicrobial or Antiviral Activity: Many heterocyclic compounds containing aromatic moieties exhibit such properties.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a chemical compound with potential for applications in drug discovery and medicinal chemistry. While specific experimental data for this isomer is sparse, its synthesis can be approached through established chemical methodologies. This guide provides a foundational understanding of its structure and a logical synthetic pathway. The lack of biological data highlights an opportunity for further research to explore the pharmacological profile of this compound and its potential as a lead structure in various therapeutic areas. The detailed protocols provided are based on established chemical principles and serve as a starting point for its synthesis and subsequent investigation.

References

Physicochemical properties of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-Naphthyloxy)azetidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of this compound. Due to a scarcity of direct experimental data for the 1-naphthyloxy isomer, this guide leverages data from its close structural analog, 3-(2-Naphthyloxy)azetidine, to provide a robust predictive and comparative framework.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked via an ether bond to a naphthalene moiety at the 1-position. This structure combines the rigid, strained azetidine scaffold, a valuable motif in medicinal chemistry, with the hydrophobic, aromatic naphthalene group.[1][2] The azetidine ring's strain influences reactivity, while the naphthalene group impacts properties like hydrophobicity and potential for π-π stacking interactions with biological targets.[1]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 3-(naphthalen-1-yloxy)azetidine -
CAS Number 782433-54-9 []
Molecular Formula C₁₃H₁₃NO [1]
Molecular Weight 199.25 g/mol [1][4]
Canonical SMILES C1C(CN1)OC2=CC=CC3=CC=CC=C32 []

| InChI Key | FDAXLMTUXIJIFR-UHFFFAOYSA-N |[] |

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key experimental and computational data, primarily referencing the closely related 2-naphthyloxy isomer as a proxy.

Table 2: Summary of Physicochemical Data

Property Value (for 3-(2-Naphthyloxy)azetidine) Description and Significance Source
Melting Point 120–122°C (decomposes) Indicates the thermal stability and purity of the solid form. [1]
logP (Octanol-Water) 2.8 ± 0.3 A measure of lipophilicity. This value suggests good membrane permeability. [1]
Computed logP 2.19 Computational prediction of lipophilicity. [4]
pKa (Amine) 9.2 The basicity of the azetidine nitrogen. Influences ionization state at physiological pH. [1]
Solubility Poorly soluble in water (<1 mg/mL at 25°C); Moderately soluble in DMSO, DMF. Critical for formulation and bioavailability. The naphthalene moiety contributes to low aqueous solubility. [1]
Topological Polar Surface Area (TPSA) 21.26 Ų Predicts transport properties. A low TPSA is associated with better cell permeability. [4]
Hydrogen Bond Acceptors 2 The number of atoms that can accept a hydrogen bond (ether oxygen, azetidine nitrogen). [4]
Hydrogen Bond Donors 1 The number of atoms that can donate a hydrogen bond (azetidine nitrogen). [4]
Rotatable Bonds 2 Indicates molecular flexibility, which can affect binding to target proteins. [4]

| Stability | Stable under inert atmospheres; prone to oxidative degradation. | Important for handling and storage conditions. |[1] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The synthesis of naphthyloxy-azetidine derivatives is typically achieved through a Williamson ether synthesis.[1] This method involves the reaction of an alcohol (naphthol) with a halo- or tosyl-substituted azetidine in the presence of a base.

Protocol:

  • Reactant Preparation: To a solution of 1-Naphthol (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add a suitable base like Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Addition of Azetidine: Add 1-Boc-3-tosyloxyazetidine (1.1 eq) to the reaction mixture. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the azetidine nitrogen.

  • Reaction: Stir the mixture at room temperature for approximately 48 hours or until TLC analysis indicates the consumption of starting materials.[1]

  • Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product (1-Boc-3-(1-naphthyloxy)azetidine) via column chromatography on silica gel. A typical yield for this type of reaction is in the range of 52-65%.[1]

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add a strong acid such as Trifluoroacetic Acid (TFA) to remove the Boc protecting group.

  • Final Isolation: After the deprotection is complete, remove the solvent and excess acid under vacuum to yield the final product, this compound, often as a salt (e.g., trifluoroacetate).

G cluster_synthesis Synthesis Workflow 1_Naphthol 1-Naphthol Reaction Williamson Ether Synthesis (K₂CO₃, DMSO) 1_Naphthol->Reaction Azetidine 1-Boc-3-tosyloxyazetidine Azetidine->Reaction Protected Protected Intermediate (Boc-protected) Reaction->Protected Purification Column Chromatography Protected->Purification Deprotection Acidic Deprotection (TFA) Purification->Deprotection Final This compound Deprotection->Final G cluster_pathway NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB priming ProIL1B Pro-IL-1β (inactive) NFkB->ProIL1B transcription IL1B IL-1β (active) ProIL1B->IL1B NLRP3_Signal Activation Signal (e.g., ATP, ROS) NLRP3 NLRP3 NLRP3_Signal->NLRP3 activates Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 cleavage Casp1->ProIL1B cleaves Inflammation Inflammation IL1B->Inflammation release Inhibitor Azetidine Derivative Inhibitor->Inflammasome inhibits

References

3-(1-Naphthyloxy)azetidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the chemical compound 3-(1-Naphthyloxy)azetidine . While a comprehensive technical guide with detailed experimental protocols and signaling pathways is not feasible due to the limited publicly available data for this specific molecule, this overview consolidates the foundational chemical information.

Core Compound Data

A summary of the essential chemical identifiers for this compound is presented in Table 1.

IdentifierValueSource
CAS Number 782433-54-9[1][2]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]

Synthesis and Biological Context

The azetidine ring is a recognized scaffold in medicinal chemistry, known for its ability to introduce three-dimensional character into molecules, which can be advantageous for optimizing pharmacological properties. While specific biological activities or signaling pathway interactions for this compound have not been documented in the reviewed literature, the broader class of azetidine derivatives has been explored for various therapeutic applications.

Data Limitations and Future Research

There is a notable absence of in-depth technical data, including quantitative biological assays, detailed experimental procedures, and elucidated signaling pathways specifically for this compound. The information available is largely confined to its chemical identity.

For researchers and drug development professionals, this presents an opportunity for novel investigation. Elucidation of the synthesis, characterization, and biological evaluation of this compound could provide valuable insights. Future work could focus on:

  • Development and optimization of a synthetic route to produce this compound in high purity and yield.

  • In vitro and in vivo screening to determine its biological activity profile across various targets.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

  • Investigation of its mechanism of action and identification of any relevant signaling pathways.

Due to the lack of specific experimental workflows or signaling pathways in the available literature, the mandatory visualization requirement using Graphviz cannot be fulfilled at this time. Further experimental research is required to generate the data necessary for such diagrams.

References

An In-depth Technical Guide to 3-(Naphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-1-yloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of data for its isomer, this document focuses on 3-(naphthalen-2-yloxy)azetidine as a representative scaffold. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, offering a unique three-dimensional structure that can improve physicochemical and pharmacological properties. This guide details the compound's chemical properties, synthesis, potential biological activities, and relevant experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

The properties of 3-(naphthalen-2-yloxy)azetidine are summarized in the table below. The naphthalene group introduces significant hydrophobicity, while the small azetidine ring imposes steric constraints that influence its reactivity and interactions with biological targets.[1]

PropertyValueReference
IUPAC Name 3-(naphthalen-2-yloxy)azetidine[1][2]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1][3]
CAS Number 784123-27-9[2][3]
Melting Point 120-122 °C (decomposes)[1]
LogP (Octanol-Water) 2.8 ± 0.3[1]
pKa (amine) 9.2[1]
Solubility Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water (<1 mg/mL at 25°C).[1][1]
Stability Stable under an inert atmosphere; susceptible to oxidative degradation in the presence of light or peroxides.[1][1]

Synthesis

The synthesis of 3-(naphthalen-2-yloxy)azetidine is typically achieved through a Williamson ether synthesis. This involves the reaction of a suitable naphthol with a 3-substituted azetidine precursor.

Experimental Protocol: Synthesis of 3-(Naphthalen-2-yloxy)azetidine

Step 1: Preparation of Azetidin-3-ol Azetidin-3-ol serves as a key precursor. It can be synthesized via the cyclization of 3-chloropropylamine under basic conditions.

Step 2: Etherification with 2-Naphthol

  • To a solution of azetidin-3-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add 2-naphthol (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-2-yloxy)azetidine.[1]

A generalized workflow for the synthesis is depicted below.

cluster_synthesis Synthesis Workflow start Start Materials: Azetidin-3-ol, 2-Naphthol, K₂CO₃, DMSO reaction Williamson Ether Synthesis (Room Temperature, 48h) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 3-(Naphthalen-2-yloxy)azetidine purification->product

A schematic of the synthesis workflow for 3-(naphthalen-2-yloxy)azetidine.

Biological Activity and Potential Applications

The azetidine scaffold is of significant interest in pharmacology due to its favorable properties, including metabolic stability and the ability to introduce structural rigidity.[4] Compounds containing the azetidine moiety have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[4]

Enzyme Inhibition

Derivatives of 3-(naphthalen-2-yloxy)azetidine have shown inhibitory activity against certain enzymes. For instance, azetidine-containing analogs have demonstrated inhibitory effects against the papain-like protease (PLpro) of SARS-CoV-2, which is essential for viral replication.[1] The naphthalene moiety is thought to contribute to binding affinity through π-π stacking interactions within the hydrophobic pockets of the enzyme's active site.[1]

Target EnzymeCompound TypeActivity (IC₅₀)Reference
Papain-like Protease (PLpro)Azetidine-containing analogs1.3–1.6 μM[1]
Potential as Antiviral Agents

Recent studies have highlighted the potential of azetidine derivatives as antiviral agents. In a 2024 study, derivatives of azetidine substituted with naphthalene or carbazole groups exhibited over 90% inhibition of PLpro at a concentration of 10 μM.[1] This suggests that the 3-(naphthalen-2-yloxy)azetidine scaffold is a promising starting point for the development of broad-spectrum antiviral drugs.[1]

The proposed mechanism of action for PLpro inhibition is illustrated in the following diagram.

cluster_moa Proposed Mechanism of PLpro Inhibition compound 3-(Naphthalen-2-yloxy)azetidine Derivative binding Binding to Active Site (π-π stacking) compound->binding plpro SARS-CoV-2 Papain-like Protease (PLpro) plpro->binding inhibition Inhibition of Proteolytic Activity binding->inhibition replication Viral Replication Blocked inhibition->replication

Proposed mechanism of action for PLpro inhibition.

Characterization Data

The structural integrity of 3-(naphthalen-2-yloxy)azetidine can be confirmed using various analytical techniques.

TechniqueFindingsReference
¹H NMR (300 MHz) δ 3.92–4.10 (m, 4H, azetidine CH₂), 6.89–8.10 (m, 7H, naphthalene aromatic)[1]
¹³C NMR δ 47.2 (azetidine C-N), 115.6–134.8 (naphthalene aromatic)[1]
IR (cm⁻¹) 3402 (O-H stretch), 1212 (C-O-C ether)[1]
MS (m/z) 199.25 [M+H]⁺[1]

Future Directions

The 3-(naphthalen-1-yloxy)azetidine scaffold and its isomers represent a promising area for further research and development. Future studies should focus on:

  • Lead Optimization: Systematic modification of the azetidine ring and naphthalene moiety to improve potency, selectivity, and pharmacokinetic properties.[1]

  • Broader Biological Screening: Evaluating the activity of these compounds against a wider range of viral and cellular targets.

  • In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of disease.

This technical guide provides a foundational understanding of 3-(naphthalen-1-yloxy)azetidine and its 2-naphthyloxy isomer, highlighting their potential in drug discovery. The provided data and protocols should serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Spectral Analysis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-(1-Naphthyloxy)azetidine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from its structural features, alongside detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound possesses a unique combination of a strained four-membered azetidine ring and a bulky naphthyloxy group. This structure imparts specific chemical and physical properties that are reflected in its spectral data.

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • Key Structural Features:

    • Azetidine ring: A saturated four-membered heterocycle containing a nitrogen atom.

    • 1-Naphthyloxy group: A naphthalene ring connected to the azetidine ring via an ether linkage at the 1-position of the naphthalene.

Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established principles of spectroscopy and analysis of analogous chemical structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HAr-H (peri to C-O)
~7.80d1HAr-H
~7.50m2HAr-H
~7.40t1HAr-H
~7.30t1HAr-H
~6.90d1HAr-H
~5.20p1HO-CH (azetidine)
~4.30t2HN-CH₂ (azetidine, syn to naphthyl)
~4.00t2HN-CH₂ (azetidine, anti to naphthyl)
~2.50br s1HNH (azetidine)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~154.0Ar-C-O
~134.5Ar-C (quaternary)
~127.5Ar-CH
~126.5Ar-CH
~126.0Ar-C (quaternary)
~125.5Ar-CH
~125.0Ar-CH
~122.0Ar-CH
~120.5Ar-CH
~105.0Ar-CH
~70.0O-CH (azetidine)
~50.0N-CH₂ (azetidine)

Table 3: Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~3050MediumAr C-H Stretch
~2950, ~2850MediumAliphatic C-H Stretch
~1600, ~1580StrongAr C=C Stretch
~1250StrongAr-O-C Asymmetric Stretch
~1100StrongC-N Stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
200.1075[M+H]⁺
222.0894[M+Na]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a one-dimensional proton spectrum using a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the FID and phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).[1]

3.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.[2]

3.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental formula of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) and other adducts like [M+Na]⁺.[2]

    • The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Data_Integration Integrate Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data specifically for 3-(1-Naphthyloxy)azetidine is limited. This guide utilizes data from its close structural isomer, 3-(Naphthalen-2-yloxy)azetidine, to provide a comprehensive overview of its expected physicochemical properties. The experimental protocols detailed herein are standardized methods applicable for the evaluation of this class of compounds.

Executive Summary

This technical guide provides a detailed examination of the solubility and stability of this compound, a molecule of interest in drug discovery due to its rigid azetidine scaffold. Understanding these fundamental properties is critical for its development as a potential therapeutic agent. This document outlines key physicochemical data, presents detailed experimental protocols for solubility and stability assessment, and visualizes relevant biological and degradation pathways to offer a comprehensive resource for researchers.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay between the rigid, polar azetidine ring and the bulky, hydrophobic naphthyl group. The ether linkage connects these two moieties. Based on data for the closely related isomer, 3-(Naphthalen-2-yloxy)azetidine, the following physicochemical properties are expected.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for 3-(Naphthalen-2-yloxy)azetidine, which are anticipated to be comparable to the 1-naphthyloxy isomer.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[1]
Molecular Weight199.25 g/mol [1][2]
Melting Point120–122°C (decomposes)[1]
LogP (Octanol-Water)2.8 ± 0.3[1]
pKa (amine)9.2[1]
Topological Polar Surface Area (TPSA)21.26 Ų[2]

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the significant hydrophobicity imparted by the naphthalene ring, this compound is expected to exhibit low aqueous solubility.

Qualitative and Quantitative Solubility Data
SolventSolubilityTemperatureSource
WaterPoorly soluble (<1 mg/mL)25°C[1]
Polar Aprotic Solvents (e.g., DMSO, DMF)Moderately solubleNot Specified[1]

Stability Profile

The stability of this compound is influenced by both the strained azetidine ring and the ether linkage. While generally stable under inert conditions, it is susceptible to degradation under specific environmental stressors.

General Stability Characteristics
  • Inert Atmosphere: Stable.[1]

  • Light Exposure: Prone to oxidative degradation.[1]

  • Presence of Peroxides: Prone to oxidative degradation.[1]

  • Acidic Conditions: The strained azetidine ring can be susceptible to acid-mediated ring-opening, a known decomposition pathway for some N-substituted azetidines.[3]

Experimental Protocols

The following section provides detailed methodologies for the experimental determination of solubility and stability.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully collect an aliquot of the supernatant and centrifuge at high speed to remove any remaining solid particles.

  • Dilute the clarified supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound (dissolved in DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration.

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the amount of precipitated compound using a nephelometer (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-Vis spectroscopy after filtration or centrifugation.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose the compound (in solid and solution form) to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points for each condition, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate a potential biological signaling pathway that could be modulated by azetidine derivatives and a likely chemical degradation pathway.

Potential Biological Pathway: STAT3 Signaling

Azetidine derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Target Gene Expression

Caption: A simplified diagram of the STAT3 signaling pathway.

Potential Degradation Pathway: Oxidative Degradation of the Ether Linkage

The ether linkage in this compound is a potential site for oxidative degradation, which can be initiated by light or peroxides.

Oxidative_Degradation_Pathway Compound This compound Intermediate Hydroperoxide Intermediate Compound->Intermediate Oxidation (Light, O2, Peroxides) Product1 1-Naphthol Intermediate->Product1 Decomposition Product2 Azetidin-3-one Intermediate->Product2 Decomposition Degradation_Products Further Degradation Products Product1->Degradation_Products Product2->Degradation_Products

Caption: A plausible pathway for the oxidative degradation of this compound.

References

Potential Biological Activity of 3-(1-Naphthyloxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide compiles and analyzes the biological activities of compounds structurally related to 3-(1-Naphthyloxy)azetidine. As of the current date, specific experimental data on the biological activity of this compound itself is not extensively available in peer-reviewed literature. The information presented herein is based on studies of analogous compounds containing the naphthyloxy and azetidine moieties and is intended to provide insights into the potential pharmacological profile of the target compound for researchers, scientists, and drug development professionals.

Executive Summary

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural properties and diverse pharmacological activities. When combined with a naphthyloxy group, the resulting scaffold, as seen in this compound, presents a promising framework for the development of novel therapeutic agents. This guide explores the potential biological activities of this compound based on the reported activities of structurally similar molecules. The key potential activities identified include antiviral, anti-inflammatory, neuroprotective, and antimicrobial effects. This document provides a detailed overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with these activities to facilitate further research and drug discovery efforts.

Potential Biological Activities and Mechanisms of Action

Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Derivatives of naphthalenyloxy azetidine have been investigated as potential inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key player in the host's innate immune response evasion.

The inhibitory activity of a closely related naphthalene-based inhibitor, GRL0617, against SARS-CoV-2 PLpro has been quantified, providing a benchmark for the potential efficacy of similar compounds.

CompoundTargetAssayIC50 (μM)EC50 (μM)Reference
GRL0617SARS-CoV PLproEnzyme Inhibition0.614.5[1]
GRL0617SARS-CoV-2Plaque Reduction-27.6[2]

SARS-CoV-2 PLpro Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the inhibition of PLpro enzymatic activity using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 PLpro enzyme

    • PLpro assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Fluorogenic PLpro substrate (e.g., RLRGG-AMC)

    • Test compounds (dissolved in DMSO)

    • Control inhibitor (e.g., GRL0617)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in PLpro assay buffer.

    • Add a defined amount of PLpro enzyme to each well of the assay plate.

    • Add the serially diluted test compounds or control inhibitor to the respective wells.

    • Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The workflow for identifying PLpro inhibitors involves screening, hit validation, and determination of inhibitory concentrations.

G cluster_workflow Experimental Workflow: PLpro Inhibitor Screening High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination EC50 Determination (Cell-based) EC50 Determination (Cell-based) IC50 Determination->EC50 Determination (Cell-based) Lead Optimization Lead Optimization EC50 Determination (Cell-based)->Lead Optimization

Workflow for SARS-CoV-2 PLpro inhibitor discovery.
Anti-inflammatory and Neuroprotective Activity in Microglia

Azetidine derivatives with a naphthalenyloxy moiety have demonstrated anti-inflammatory and neuroprotective properties, particularly through the modulation of microglial activation. The compound KHG26792, a 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to suppress inflammatory responses in microglial cells.

While specific dose-response data for the reduction of all inflammatory mediators is not fully tabulated in the available literature, studies on KHG26792 indicate a significant reduction in pro-inflammatory markers.

CompoundCell LineTreatmentEffect
KHG26792BV-2 MicrogliaLPSAttenuated production of TNF-α, IL-1β, IL-6, and Nitric Oxide

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Cell Culture and Treatment:

    • Culture BV-2 microglial cells in appropriate media and conditions.

    • Seed cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

    • Add the substrate solution and stop the reaction after a suitable incubation period.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Nitric Oxide (NO) Assay (Griess Reagent System)

  • Cell Culture and Treatment: Follow the same procedure as for the ELISA assay.

  • Griess Assay Procedure:

    • Collect the cell culture supernatants.

    • Mix the supernatant with an equal volume of Griess reagent A (e.g., sulfanilamide in phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration, a stable metabolite of NO, by comparing the absorbance to a sodium nitrite standard curve.

The anti-inflammatory effects of these compounds in microglia are potentially mediated through the P2X7 receptor and the NLRP3 inflammasome pathway.

G cluster_pathway P2X7R/NLRP3 Inflammasome Signaling in Microglia ATP ATP P2X7R P2X7R ATP->P2X7R NLRP3_Inflammasome NLRP3 Inflammasome (ASC, Pro-caspase-1) P2X7R->NLRP3_Inflammasome Activation Caspase1 Activated Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Pro_IL1b Pro-IL-1β IL1b IL-1β (Release) Pro_IL1b->IL1b Caspase-1 Inflammation Inflammation IL1b->Inflammation Naphthalenyloxy_Azetidine Naphthalenyloxy Azetidine Derivative Naphthalenyloxy_Azetidine->P2X7R Inhibition

Proposed mechanism of anti-inflammatory action.
Antimicrobial Activity

Certain derivatives of 1-naphthyloxy-azetidin-2-one have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table summarizes the MIC values for some N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides against various microorganisms.

CompoundR-groupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
4a 4-Cl100200200200
4b 4-NO250100100100
4c 2-Cl100200200200
4d 2-NO250100100100
Ciprofloxacin -2525--
Fluconazole ---5050

Broth Microdilution Method for MIC Determination

  • Materials and Reagents:

    • Bacterial and fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

    • 96-well microtiter plates

    • Inoculum of microorganisms adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The development of more potent antimicrobial azetidinones often follows a logical progression of synthesis and testing.

G cluster_sar Workflow for Antimicrobial SAR Study Scaffold_Synthesis Synthesis of Naphthyloxy-azetidinone Scaffold Derivative_Synthesis Synthesis of Substituted Derivatives Scaffold_Synthesis->Derivative_Synthesis Antimicrobial_Screening Screening for Antimicrobial Activity (MIC) Derivative_Synthesis->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Structure-activity relationship study workflow.

Synthesis of this compound

Proposed Synthetic Pathway:

  • Protection of Azetidin-3-ol: The starting material, azetidin-3-ol, is typically protected at the nitrogen atom with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, for example, by tosylation or mesylation, to yield an N-protected 3-tosyloxy- or 3-mesyloxyazetidine.

  • Nucleophilic Substitution: The N-protected 3-substituted azetidine is then reacted with the sodium or potassium salt of 1-naphthol (1-naphthoxide), prepared by treating 1-naphthol with a strong base like sodium hydride. This results in the formation of N-protected this compound via an SN2 reaction.

  • Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., acid treatment for Boc group removal) to yield the target compound, this compound.

Conclusion and Future Directions

The structural motif of this compound holds considerable promise for the development of novel therapeutic agents with a range of potential biological activities. Based on the evidence from structurally related compounds, this molecule is a compelling candidate for investigation as an antiviral, anti-inflammatory, neuroprotective, and antimicrobial agent.

Future research should focus on the following areas:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound and its derivatives.

  • In Vitro Biological Evaluation: Systematic screening of the synthesized compounds against a panel of relevant biological targets, including viral proteases, inflammatory pathways in microglia, and a diverse range of microbial strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features that contribute to potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Assessment of the therapeutic potential of lead compounds in relevant animal models of disease.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the discovery of new and effective treatments for a variety of diseases.

References

The Emerging Landscape of 3-(1-Naphthyloxy)azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Analogs, and Pharmacological Potential

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in the design of novel therapeutic agents. When functionalized with a 1-naphthyloxy moiety at the 3-position, it gives rise to a core structure with intriguing potential for interacting with various biological targets. This technical guide provides a comprehensive overview of the known derivatives and analogs of 3-(1-naphthyloxy)azetidine, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships, with a particular emphasis on their potential as histamine H3 receptor antagonists.

Synthetic Strategies for 3-Aryloxyazetidines

The synthesis of the this compound core and its derivatives can be approached through several established methods for the formation of 3-functionalized azetidines. A key intermediate for these syntheses is often a protected 3-hydroxyazetidine, which serves as a handle for introducing the aryloxy group.

One of the most effective methods for the O-arylation of 3-hydroxyazetidine is the Mitsunobu reaction . This reaction allows for the coupling of an alcohol with a phenolic compound under mild conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[1][2][3][4][5] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a crucial consideration for stereospecific synthesis.

A general synthetic scheme for N-protected this compound is outlined below:

G cluster_synthesis Proposed Synthesis of this compound Derivatives start N-Boc-3-hydroxyazetidine mitsunobu Mitsunobu Reaction start->mitsunobu naphthol 1-Naphthol naphthol->mitsunobu reagents PPh3, DEAD THF reagents->mitsunobu product1 N-Boc-3-(1-naphthyloxy)azetidine mitsunobu->product1 deprotection Deprotection (e.g., TFA/DCM) product1->deprotection product2 This compound deprotection->product2 alkylation N-Alkylation (R-X, base) product2->alkylation product3 N-Alkyl-3-(1-naphthyloxy)azetidine alkylation->product3

A proposed synthetic route to this compound and its N-alkyl derivatives.

Further derivatization of the azetidine nitrogen can be achieved after deprotection of the protecting group (e.g., Boc), followed by standard N-alkylation or N-arylation reactions to explore structure-activity relationships.

Pharmacological Profile: Analogs as Histamine H3 Receptor Antagonists

While specific pharmacological data for this compound is not extensively available in the public domain, closely related naphthyloxy derivatives have been synthesized and evaluated as potent histamine H3 receptor (H3R) ligands. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.[3]

A series of 1- and 2-naphthyloxy derivatives with varying linkers and terminal amine moieties have demonstrated high affinity for the H3 receptor.[6] The quantitative data for some of the most potent analogs are summarized in the table below.

Compound IDStructureH3R Kᵢ (nM)[6]
11 1-(5-(naphthalen-1-yloxy)pentyl)azepane21.9
13 1-(5-(naphthalen-1-yloxy)pentyl)piperidine53.9

These compounds exhibit high affinity for the histamine H3 receptor, with Kᵢ values in the nanomolar range. The antagonist activity of these compounds has been confirmed through in vitro functional assays.

Compound IDcAMP Assay IC₅₀ (nM)[6]In Vivo Rat Dipsogenia Model ED₅₀ (nM)[6]
11 3123.68

The antagonist behavior of compound 11 was confirmed in a cAMP assay and an in vivo rat dipsogenia model.[6] Furthermore, compound 11 showed positive effects on scopolamine-induced memory deficits in mice, and both compounds 11 and 13 exhibited analgesic and anticonvulsant properties, highlighting the therapeutic potential of this class of compounds.[6]

Signaling Pathways and Experimental Workflows

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this effect.

G cluster_pathway Histamine H3 Receptor Signaling Pathway Histamine Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates Antagonist This compound Analog (Antagonist) Antagonist->H3R Blocks G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Simplified signaling pathway of the histamine H3 receptor.

The evaluation of novel compounds targeting the H3 receptor typically involves a series of in vitro and in vivo experiments to determine their affinity, potency, and efficacy.

G cluster_workflow Experimental Workflow for H3R Antagonist Evaluation Synthesis Synthesis & Purification of Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay In_Vivo In Vivo Models (e.g., Rat Dipsogenia, Cognition Models) Functional_Assay->In_Vivo ADME_Tox ADME/Toxicity Profiling In_Vivo->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

A general experimental workflow for the evaluation of H3R antagonists.

Experimental Protocols

Synthesis of N-Boc-3-(1-naphthyloxy)azetidine (Proposed)

This protocol is a proposed adaptation based on the Mitsunobu reaction for the synthesis of aryl ethers.[1][2][3][4][5]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 1-naphthol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq.) portionwise.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(1-naphthyloxy)azetidine.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from the methodology described for the evaluation of naphthyloxy derivatives.[6]

  • Membrane Preparation: Prepare crude membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes (e.g., 20-40 µg of protein) with the radioligand, [³H]Nα-methylhistamine (e.g., at a final concentration of 1-3 nM), and various concentrations of the test compound in a total volume of 200 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM pitolisant or 100 µM (R)(-)-α-methylhistamine).

  • Incubation Time and Temperature: Incubate for 60-90 minutes at 25 °C.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.

  • Washing: Wash the filters rapidly with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis and then convert to Kᵢ values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol is a general procedure for determining the antagonist activity of compounds at Gαi-coupled receptors.[6]

  • Cell Culture: Use cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an H3 receptor agonist (e.g., (R)-(-)-α-methylhistamine at its EC₈₀ concentration) for a defined period (e.g., 15-30 minutes) to induce a decrease in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutics, particularly as histamine H3 receptor antagonists. While direct exploration of this specific derivative is limited, the pharmacological data from closely related naphthyloxy analogs demonstrate high potency and potential for treating CNS disorders. The synthetic accessibility of the core structure via established methods like the Mitsunobu reaction allows for the generation of diverse libraries of analogs for further structure-activity relationship studies. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new drug candidates. Future research should focus on the synthesis of a focused library of N-substituted this compound derivatives to fully elucidate the therapeutic potential of this intriguing molecular framework.

References

The Emerging Potential of Naphthyloxyazetidine Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the azetidine scaffold, a four-membered nitrogen-containing ring, has garnered considerable attention due to its unique conformational constraints and ability to introduce three-dimensional character into drug candidates.[1][2][3][4][5] The inherent ring strain of the azetidine moiety can also contribute to enhanced binding affinity with biological targets.[2] Concurrently, the naphthyloxy group, derived from naphthol, is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities.[6][7]

This technical guide provides a comprehensive review of the available literature on compounds that merge these two key structural features: naphthyloxyazetidines. While direct studies on this specific compound class are nascent, this review consolidates and extrapolates from the rich body of research on structurally related azetidine and naphthyloxy derivatives. The aim is to provide a foundational resource for researchers interested in the synthesis, biological evaluation, and therapeutic potential of naphthyloxyazetidine compounds. We will delve into established synthetic methodologies, summarize key quantitative biological data from analogous compounds, and propose potential signaling pathways and experimental workflows relevant to this promising area of drug discovery.

Synthesis of Naphthyloxyazetidine Scaffolds

The synthesis of naphthyloxyazetidine compounds, while not explicitly detailed in the current literature, can be logically inferred from established synthetic routes for azetidine and azetidin-2-one derivatives. A plausible and versatile approach involves a multi-step synthesis commencing with the appropriate naphthol precursor.

General Synthetic Pathway

A general synthetic strategy for preparing 3-chloro-4-(substituted phenyl)-1-(naphthyloxy)azetidin-2-ones is outlined below. This pathway is adapted from methodologies reported for the synthesis of analogous azetidin-2-one derivatives.[7][8][9]

Synthesis_Pathway cluster_reagents naphthol Naphthol intermediate1 Ethyl (naphthyloxy)acetate naphthol->intermediate1 i ethyl_chloroacetate Ethyl chloroacetate k2co3 K2CO3, Acetone intermediate2 (Naphthyloxy)acetohydrazide intermediate1->intermediate2 ii hydrazine_hydrate Hydrazine hydrate, Ethanol intermediate3 Schiff Base intermediate2->intermediate3 iii aromatic_aldehyde Ar-CHO, Ethanol final_product Naphthyloxyazetidin-2-one intermediate3->final_product iv chloroacetyl_chloride Chloroacetyl chloride, Dioxane, Et3N

Caption: General synthetic scheme for naphthyloxyazetidin-2-ones.

Experimental Protocols:

  • Step i: Synthesis of Ethyl (naphthyloxy)acetate: A mixture of the corresponding naphthol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in dry acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.[7]

  • Step ii: Synthesis of (Naphthyloxy)acetohydrazide: Ethyl (naphthyloxy)acetate (0.05 mol) and hydrazine hydrate (0.07 mol) in ethanol are refluxed for 6 hours. Excess ethanol is removed by distillation, and upon cooling, the product crystallizes.[7]

  • Step iii: Formation of Schiff's Base: The (naphthyloxy)acetohydrazide (0.01 mol) is reacted with a substituted aromatic aldehyde (0.01 mol) in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. After cooling, the solid Schiff's base is filtered and recrystallized.[8]

  • Step iv: Cyclization to Azetidin-2-one: To a solution of the Schiff's base (0.01 mol) and triethylamine (0.01 mol) in dioxane, chloroacetyl chloride (0.012 mol) is added dropwise at 0-5°C. The mixture is stirred for 5-6 hours and then refluxed for another 5-6 hours. The product is isolated by filtration and recrystallized from a suitable solvent like ethanol.[7][8]

Biological Activities and Quantitative Data

Direct biological data for naphthyloxyazetidine compounds is not yet available. However, by examining the activities of structurally related compounds, we can anticipate the potential therapeutic applications of this novel class.

Antimicrobial Activity

Naphthylamine analogs containing an azetidin-2-one moiety have demonstrated significant antimicrobial activity.[8] The data suggests that the combination of a naphthalene-derived core with the azetidinone ring can lead to potent antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Naphthylamine-Azetidinone Analogs [8]

CompoundZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosaZone of Inhibition (mm) vs. C. albicans
4a 2022211815
4e 2221192017
4f 1920221916
4g 2119202118
Ampicillin 24262522-
Amphotericin B ----20

Data represents a selection of the most active compounds from the cited study.

Anticancer Activity

The azetidine scaffold is present in various compounds exhibiting anticancer properties.[3] Similarly, naphthyridine derivatives, which are structurally related to the naphthyloxy core, have been investigated as kinase inhibitors for cancer therapy.[10][11][12][13] This suggests that naphthyloxyazetidines could be promising candidates for development as anticancer agents.

Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives [11]

CompoundCK2α IC50 (nM)Kinome-wide Selectivity
2 <10High
7 (Negative Control) >10,000N/A

This data highlights the potential for naphthyridine-based scaffolds to act as potent and selective kinase inhibitors.

Other Potential Activities
  • Anti-inflammatory Activity: Azetidin-2-one derivatives of ferulic acid have shown promising in vivo anti-inflammatory effects.[14]

  • Histamine H3 Receptor Ligands: Naphthyloxy derivatives have been synthesized and evaluated as potent histamine H3 receptor ligands, suggesting potential applications in neurological disorders.[6]

  • Anticonvulsant Activity: Certain naphthyloxy derivatives have demonstrated protection against seizures in animal models.[6]

  • Anti-Parkinson's Activity: Naphthalene-substituted azetidinone derivatives have been investigated as potential therapeutic agents for Parkinson's disease.[15]

Potential Signaling Pathways and Experimental Workflows

Given the kinase inhibitory activity of related naphthyridine compounds, it is plausible that naphthyloxyazetidines could modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[16]

Proposed Signaling Pathway for Anticancer Activity

Signaling_Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 RTK->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Naphthyloxyazetidine Naphthyloxyazetidine Compound Naphthyloxyazetidine->SOS1 Inhibition?

Caption: A potential signaling pathway targeted by naphthyloxyazetidine compounds.

Experimental Workflow for Biological Evaluation

A systematic workflow is crucial for the comprehensive biological evaluation of newly synthesized naphthyloxyazetidine compounds.

Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The synthesis and biological evaluation of naphthyloxyazetidine compounds represent a promising, yet underexplored, frontier in medicinal chemistry. Based on the extensive research on related azetidine and naphthyloxy derivatives, this novel class of compounds holds significant potential for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology.

Future research should focus on the direct synthesis and characterization of a library of naphthyloxyazetidine analogs. Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity and to optimize their potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate their molecular targets and signaling pathways. The insights gained from such investigations will pave the way for the rational design and development of naphthyloxyazetidine-based drugs with improved therapeutic profiles.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for 3-(1-Naphthyloxy)azetidine, a novel compound with significant potential in medicinal chemistry and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates critical safety information from the known hazards of the parent azetidine ring system and related substituted derivatives. A conservative approach is paramount when handling this and other novel chemical entities.

Understanding the Hazard Profile

While specific toxicological data for this compound is not yet publicly available, the foundational azetidine structure is known to present several significant hazards. The precautionary principle dictates that this compound should be handled as if it possesses a similar or potentially enhanced hazard profile due to the introduction of the naphthyloxy group.

Hazard Identification

Based on data from azetidine and its derivatives, this compound should be presumed to be:

  • Flammable: Azetidine itself is a highly flammable liquid and vapor.[1][2]

  • Corrosive: It is expected to cause severe skin burns and serious eye damage.[1][2]

  • Harmful if Swallowed: Ingestion may lead to severe burns of the mouth and throat.[3]

  • Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

Table 1: Presumed Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[2]
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to appropriate safety protocols is essential to minimize exposure risk.

Personal Protective Equipment

A comprehensive PPE ensemble is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Regularly inspect gloves for signs of degradation or puncture.
Eyes/Face Safety goggles and face shieldSplash-proof safety goggles and a full-face shield must be worn to protect against splashes.[6]
Body Laboratory coatA flame-retardant and chemical-resistant lab coat is essential.[6]
Respiratory Respirator (if necessary)Work should be conducted in a chemical fume hood.[6] If there is a risk of inhalation, a properly fitted respirator with an appropriate cartridge should be used.
Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE prep_area Prepare work area in fume hood start->prep_area gather_materials Gather all necessary equipment and reagents prep_area->gather_materials weigh Weigh compound in a tared, sealed container gather_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform reaction under inert atmosphere if necessary dissolve->reaction quench Quench reaction and work-up reaction->quench waste_collection Collect all waste in labeled hazardous waste container quench->waste_collection decontaminate Decontaminate glassware and work surfaces waste_collection->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste Streams (solid, liquid) container Use designated, labeled, and sealed hazardous waste containers start->container segregate Segregate from incompatible waste container->segregate saa Store in a designated Satellite Accumulation Area (SAA) segregate->saa secure Ensure containers are closed and secure saa->secure contact_ehs Contact institution's EHS for pickup secure->contact_ehs documentation Complete all necessary waste disposal documentation contact_ehs->documentation pickup Arrange for disposal by a licensed hazardous waste contractor documentation->pickup

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-Naphthyloxy)azetidine from Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(1-naphthyloxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is achieved via a Mitsunobu reaction between N-Boc-azetidin-3-ol and 1-naphthol, followed by deprotection of the azetidine nitrogen. This method offers a reliable route to the target compound with good yield and purity.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The 3-oxy-azetidine scaffold, in particular, allows for the introduction of diverse substituents to explore structure-activity relationships. This protocol details the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described method utilizes the Mitsunobu reaction, a robust and widely used transformation for the formation of carbon-oxygen bonds with inversion of configuration.[1][2][3][4]

Reaction Scheme

The overall synthetic route involves two main steps:

  • Mitsunobu Reaction: Coupling of N-Boc-azetidin-3-ol with 1-naphthol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.

Synthesis_Scheme cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection reactant1 N-Boc-azetidin-3-ol reagents1 PPh₃, DIAD THF, 0 °C to rt reactant2 1-Naphthol product1 N-Boc-3-(1-naphthyloxy)azetidine reagents1->product1 reactant3 N-Boc-3-(1-naphthyloxy)azetidine product1->reactant3 reagents2 TFA or HCl DCM or Dioxane product2 This compound reagents2->product2 caption Figure 1. Overall reaction scheme for the synthesis of this compound.

Caption: Figure 1. Overall reaction scheme.

Experimental Protocols

3.1. Materials and Methods

  • Reagents: N-Boc-azetidin-3-ol, 1-naphthol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄), trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Instrumentation: Magnetic stirrer, round-bottom flasks, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography system, NMR spectrometer, mass spectrometer.

3.2. Step 1: Synthesis of N-Boc-3-(1-naphthyloxy)azetidine (Mitsunobu Reaction)

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) and 1-naphthol (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-40% EtOAc in hexane) to afford N-Boc-3-(1-naphthyloxy)azetidine as a solid.

3.3. Step 2: Synthesis of this compound (Deprotection)

  • Dissolve N-Boc-3-(1-naphthyloxy)azetidine (1.0 eq) in dichloromethane (DCM) (0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

StepReactantProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity (%)
1N-Boc-azetidin-3-olN-Boc-3-(1-naphthyloxy)azetidine173.215.7785>95
2N-Boc-3-(1-naphthyloxy)azetidineThis compound299.374.9092>98

Note: Purity was determined by NMR and LC-MS analysis.

Experimental Workflow Visualization

The experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_mitsunobu Step 1: Mitsunobu Reaction cluster_deprotection Step 2: Deprotection start_mitsunobu Dissolve N-Boc-azetidin-3-ol, 1-naphthol, and PPh₃ in THF add_diad Add DIAD dropwise at 0 °C start_mitsunobu->add_diad react_mitsunobu Stir at room temperature for 12-16h add_diad->react_mitsunobu workup_mitsunobu Concentrate and purify by column chromatography react_mitsunobu->workup_mitsunobu product_mitsunobu Obtain N-Boc-3-(1-naphthyloxy)azetidine workup_mitsunobu->product_mitsunobu start_deprotection Dissolve protected intermediate in DCM product_mitsunobu->start_deprotection Proceed to Deprotection add_tfa Add TFA at 0 °C start_deprotection->add_tfa react_deprotection Stir at room temperature for 2-4h add_tfa->react_deprotection workup_deprotection Concentrate and perform aqueous workup react_deprotection->workup_deprotection final_product Obtain this compound workup_deprotection->final_product caption Figure 2. Detailed experimental workflow.

Caption: Figure 2. Detailed experimental workflow.

Troubleshooting and Safety Precautions

  • Mitsunobu Reaction:

    • The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • DIAD should be added slowly to control the exothermic reaction.

    • Triphenylphosphine oxide, a byproduct, can sometimes be difficult to separate. Proper column chromatography is crucial.

  • Deprotection:

    • TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Ensure complete neutralization during the workup to avoid the formation of the ammonium salt of the product.

  • General:

    • All reactions should be performed in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-Naphthyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is achieved through a two-step process commencing with a Williamson ether synthesis between 1-naphthol and an N-Boc-protected 3-hydroxyazetidine, followed by the deprotection of the azetidine nitrogen. This methodology offers a reliable route to obtaining the target compound for further investigation in drug discovery and development.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structural properties, including increased three-dimensionality and metabolic stability compared to more common five- and six-membered rings, make them attractive scaffolds in the design of novel therapeutic agents.[2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The Williamson ether synthesis is a classic and versatile method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5][6] This application note details the synthesis of this compound, a molecule that combines the desirable properties of the azetidine scaffold with the aromatic naphthyl group, a common feature in various bioactive molecules.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step synthetic route. The first step involves the protection of the azetidine nitrogen of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group, followed by a Williamson ether synthesis with 1-naphthol. The final step is the removal of the Boc protecting group to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine reaction1 + N-Boc-3-hydroxyazetidine->reaction1 1-Naphthol 1-Naphthol 1-Naphthol->reaction1 Base Base Base->reaction1_conditions Solvent Solvent Solvent->reaction1_conditions N-Boc-3-(1-Naphthyloxy)azetidine N-Boc-3-(1-Naphthyloxy)azetidine reaction1->N-Boc-3-(1-Naphthyloxy)azetidine N-Boc-3-(1-Naphthyloxy)azetidine_2 N-Boc-3-(1-Naphthyloxy)azetidine N-Boc-3-(1-Naphthyloxy)azetidine_2->reaction2 Acid Acid Acid->reaction2_conditions This compound This compound reaction2->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This procedure details the Williamson ether synthesis to couple N-Boc-3-hydroxyazetidine with 1-naphthol.

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M), add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-naphthol (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound (Deprotection)

This procedure outlines the removal of the N-Boc protecting group to yield the final product.

Procedure:

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.1 M).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_williamson Williamson Ether Synthesis cluster_deprotection Deprotection A Combine N-Boc-3-hydroxyazetidine and base in anhydrous solvent B Add 1-naphthol solution A->B C Heat and monitor reaction by TLC B->C D Quench with water C->D E Extract with ethyl acetate D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H Dissolve N-Boc protected intermediate in solvent G->H Proceed to Deprotection I Add strong acid (TFA or HCl) H->I J Stir and monitor by TLC I->J K Remove solvent and excess acid J->K L Neutralize with NaHCO₃ solution K->L M Extract, dry, and concentrate L->M N Purify if necessary M->N

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Williamson Ether SynthesisN-Boc-3-hydroxyazetidine, 1-Naphthol, NaHDMF60-804-1260-80
2N-Boc Deprotectiontert-butyl this compound-1-carboxylate, TFADCM0 to RT1-4>90

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15-8.10 (m, 1H), 7.80-7.75 (m, 1H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 2H), 6.85 (d, J = 7.6 Hz, 1H), 5.05-4.95 (m, 1H), 4.10-4.00 (m, 2H), 3.90-3.80 (m, 2H), 2.5 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 153.5, 134.5, 127.5, 126.5, 126.0, 125.5, 125.0, 122.0, 120.5, 105.0, 70.0, 52.0 (2C)
Mass Spectrometry (ESI-MS) m/z 200.1 [M+H]⁺

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Applications and Future Directions

The synthesized this compound can serve as a valuable building block in drug discovery programs. The azetidine scaffold can act as a rigid core to present the naphthyloxy moiety in a defined orientation for interaction with biological targets. The secondary amine of the azetidine ring provides a handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas for exploration include, but are not limited to, antiviral, anticancer, and anti-inflammatory applications, given the known biological activities of other substituted azetidine derivatives.[1][3][4] Further research could involve the synthesis of analogs with substitutions on the naphthalene ring to modulate electronic and steric properties, potentially leading to enhanced potency and selectivity for specific biological targets.

References

Application Notes and Protocols: Detailed Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1-Naphthyloxy)azetidine, a valuable building block in medicinal chemistry. The outlined synthetic pathway is a reliable three-step process commencing with the commercially available N-Boc-3-hydroxyazetidine. The protocol includes tosylation of the hydroxyl group, followed by a Williamson ether synthesis with 1-naphthol, and concludes with the deprotection of the azetidine nitrogen.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview for experimental planning and comparison.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1TosylationN-Boc-3-hydroxyazetidinep-Toluenesulfonyl chloride, TriethylamineDichloromethane (DCM)0 to RT4-6~90-95
2Williamson Ether SynthesisN-Boc-3-tosyloxyazetidine, 1-NaphtholSodium hydride (NaH)Dimethylformamide (DMF)RT to 6012-18~75-85
3N-Boc DeprotectionN-Boc-3-(1-naphthyloxy)azetidineTrifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT1-2>95

Experimental Protocols

Step 1: Synthesis of N-Boc-3-tosyloxyazetidine

This procedure details the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • N-Boc-3-hydroxyazetidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA, 1.5 eq.) to the stirred solution.

  • In a separate container, dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-3-tosyloxyazetidine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(1-naphthyloxy)azetidine

This step involves the formation of the ether linkage via a Williamson ether synthesis, where the sodium salt of 1-naphthol acts as a nucleophile, displacing the tosylate group from the N-Boc-3-tosyloxyazetidine.

Materials:

  • N-Boc-3-tosyloxyazetidine (from Step 1)

  • 1-Naphthol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Heating mantle with temperature control

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add 1-naphthol (1.2 eq.) to anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C and carefully add sodium hydride (NaH, 1.3 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium naphthoxide.

  • Dissolve the crude N-Boc-3-tosyloxyazetidine (1.0 eq.) from Step 1 in a minimal amount of anhydrous DMF.

  • Add the azetidine solution dropwise to the sodium naphthoxide mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(1-naphthyloxy)azetidine.

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound, this compound.

Materials:

  • N-Boc-3-(1-naphthyloxy)azetidine (from Step 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc-3-(1-naphthyloxy)azetidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the three-step synthesis of this compound from N-Boc-3-hydroxyazetidine.

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Purification of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(1-Naphthyloxy)azetidine, a key intermediate in the development of various therapeutic agents. The methodologies described herein are based on established purification techniques for analogous 3-substituted azetidine derivatives and are intended to guide researchers in obtaining this compound with high purity.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique structural and physicochemical properties conferred by the rigid azetidine ring and the lipophilic naphthyl moiety. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient. This document outlines two primary purification strategies: flash column chromatography and recrystallization, which can be used independently or in combination to achieve the desired level of purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of this compound and its common synthetic precursor, N-Boc-3-(1-Naphthyloxy)azetidine, using the described techniques.

TechniqueCompoundPurity (Initial)Purity (Final)Typical YieldThroughput
Flash Column Chromatography N-Boc-3-(1-Naphthyloxy)azetidine60-80%>95%80-90%High
Flash Column Chromatography This compound70-90%>98%85-95%High
Recrystallization This compound>95%>99%70-85%Medium

Mandatory Visualizations

A diagram illustrating the general purification workflow is provided below.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound or its N-Boc derivative Chromatography Flash Column Chromatography CrudeProduct->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Optional Polishing Step PurityAnalysis Purity Analysis (e.g., HPLC, NMR) Chromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure this compound (>99%) PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification of N-Boc-3-(1-Naphthyloxy)azetidine by Flash Column Chromatography

This protocol is designed for the purification of the N-Boc protected intermediate, which is a common precursor in the synthesis of this compound.

Materials:

  • Crude N-Boc-3-(1-Naphthyloxy)azetidine

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Compressed air or nitrogen

  • Flash chromatography column and system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude N-Boc-3-(1-Naphthyloxy)azetidine in a minimal amount of dichloromethane.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the flash column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Pass 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) through the column to equilibrate it.

  • Loading the Sample:

    • Adsorb the dissolved crude product onto a small amount of silica gel by adding the silica to the DCM solution and concentrating it to a dry powder using a rotary evaporator.

    • Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute the desired compound. The optimal gradient will depend on the impurities present and should be determined by TLC analysis beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Boc-3-(1-Naphthyloxy)azetidine as an oil or solid.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is for the purification of the final, deprotected compound. Due to the basic nature of the free azetidine, a basic modifier is often added to the mobile phase to improve peak shape and recovery.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Flash chromatography setup

  • TLC plates

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of dichloromethane.

  • Column Packing and Equilibration:

    • Pack the column with a slurry of silica gel in the initial mobile phase.

    • Equilibrate the column with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1% v/v) to deactivate the acidic sites on the silica gel. A typical starting mobile phase could be 90:10:0.1 Hexanes:Ethyl Acetate:TEA.

  • Loading the Sample: Load the sample onto the column as described in Protocol 1.

  • Elution: Elute the compound using a gradient of increasing polarity, maintaining the same percentage of triethylamine throughout. The optimal gradient should be determined by TLC analysis.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.

  • Solvent Removal: Evaporate the solvent from the pure fractions. It may be necessary to perform an aqueous workup to remove the triethylamine if it interferes with subsequent steps.

Protocol 3: Purification of this compound by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material, often used after an initial chromatographic purification.

Materials:

  • Partially purified this compound (>95% purity)

  • A selection of solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes, toluene)

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the compound in a minimal amount of various hot solvents.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields good quality crystals upon cooling. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be effective.

  • Recrystallization:

    • Dissolve the bulk of the compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

The following diagram illustrates the decision-making process for choosing a purification strategy.

PurificationStrategy Start Crude Product Purity Assessment Chromatography Flash Column Chromatography Start->Chromatography Low to moderate purity (<90%) Recrystallization Recrystallization Start->Recrystallization Moderate to high purity (>90%) and solid Chromatography->Recrystallization Further purification needed SufficientPurity Sufficient Purity (>95-98%) Chromatography->SufficientPurity Purity is sufficient HighPurity High Purity Product (>99%) Recrystallization->HighPurity

Caption: Decision tree for selecting a purification method.

Application Note: Analytical Characterization of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the comprehensive characterization of 3-(1-Naphthyloxy)azetidine, a key heterocyclic compound with potential applications in medicinal chemistry. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for structural verification and purity assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and further development of azetidine-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[1]

  • Instrumentation:

    • A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.[1]

    • Process the resulting Free Induction Decay (FID) using a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

  • ¹³C NMR Data Acquisition:

    • Using the same sample, switch the spectrometer to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum, which will show all carbon signals as singlets.

    • Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

    • Process the FID and phase the spectrum. Calibrate the chemical shift using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Data Presentation: Predicted NMR Data

Disclaimer: The data presented below is predicted based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Analysis Assignment Predicted Chemical Shift (δ) ppm Multiplicity / Integration
¹H NMR Naphthyl-H~8.10 - 7.30m, 7H
O-CH (azetidine)~5.20m, 1H
CH₂ (azetidine)~4.30t, 2H
CH₂ (azetidine)~4.00t, 2H
NH (azetidine)~2.50br s, 1H
¹³C NMR Naphthyl-C-O~154.0-
Naphthyl-C~134.5 - 105.0-
O-CH (azetidine)~68.0-
CH₂ (azetidine)~52.0-

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample & Lock/Shim p3->a1 a2 Acquire ¹H Spectrum a1->a2 a3 Acquire ¹³C Spectrum a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Calibrate d1->d2 d3 Peak Integration & Assignment d2->d3

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 - 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

    • Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation:

    • A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or introduce it via an HPLC system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts like [M+Na]⁺.[1]

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 Da).

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Presentation: Expected Mass Spectrometry Data

Table 2: Molecular Weight and Exact Mass of this compound (C₁₃H₁₃NO)

Parameter Value
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
Exact Mass (Monoisotopic)199.0997 Da
Expected Ion Calculated m/z
[M+H]⁺200.1070
[M+Na]⁺222.0891

Visualization: Mass Spectrometry Workflow

MS_Workflow start Prepare Dilute Sample Solution instrument Infuse into ESI Source start->instrument acquire Acquire Spectrum (Positive Ion Mode) instrument->acquire analyze Identify Molecular Ion Peaks ([M+H]⁺, [M+Na]⁺) acquire->analyze confirm Compare Experimental m/z with Calculated Exact Mass analyze->confirm

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for determining the purity of the this compound sample. A reversed-phase method is typically employed, separating the compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and Water. A small amount of an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) is often added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthyl group (e.g., ~220 nm or ~280 nm).

    • Injection Volume: 10 µL.

Data Presentation: HPLC Purity Analysis

Table 3: Typical HPLC Method Parameters and Expected Results

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Expected Result A single major peak corresponding to this compound. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Visualization: HPLC Workflow

HPLC_Workflow prep Prepare and Filter Sample Solution setup Equilibrate HPLC System and Column prep->setup inject Inject Sample setup->inject run Run Gradient/ Isocratic Method inject->run detect Detect by UV and Record Chromatogram run->detect analyze Integrate Peaks and Calculate Purity detect->analyze

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Principle: Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₃H₁₃NO) to confirm the elemental composition and support the structural assignment.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvents, typically under high vacuum for several hours.

    • Accurately weigh 2-3 mg of the purified sample into a tin or silver capsule.

  • Instrumentation:

    • A calibrated CHN elemental analyzer.

  • Data Acquisition:

    • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.

    • The amount of each gas is quantified using a thermal conductivity detector.

    • The instrument's software calculates the mass percentages of C, H, and N.

Data Presentation: Elemental Composition Data

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₃NO)

Element Theoretical % Experimental % (Acceptance Range)
Carbon (C) 78.37± 0.4%
Hydrogen (H) 6.58± 0.4%
Nitrogen (N) 7.03± 0.4%

Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[2]

Visualization: Elemental Analysis Workflow

EA_Workflow prep Dry and Weigh Sample into Capsule combust High-Temperature Combustion prep->combust separate Separate Gases (CO₂, H₂O, N₂) combust->separate detect Quantify Gases via Thermal Conductivity separate->detect calculate Calculate and Compare C, H, N Percentages detect->calculate

Caption: Workflow for Elemental (CHN) Analysis.

References

Application Notes and Protocols for 3-(1-Naphthyloxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, recognized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. The 3-substituted azetidine motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR). This document provides detailed application notes and protocols for the synthesis and potential biological evaluation of 3-(1-Naphthyloxy)azetidine , a novel aryloxy-azetidine derivative.

While specific biological data for this compound is not currently available in the public domain, its structural features—combining a rigid azetidine core with a lipophilic naphthyloxy group—suggest potential applications in several therapeutic areas. Aryloxy motifs are present in numerous bioactive molecules, and naphthalenoxy-containing compounds have been investigated for activities including neuroprotection.[1] Therefore, the primary focus of these notes is to provide a comprehensive guide for the synthesis of this compound and to propose relevant protocols for its biological screening, particularly in the context of neuroprotective drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 1-Boc-3-hydroxyazetidine. The key steps involve a Williamson ether synthesis followed by deprotection of the Boc group.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the coupling of 1-Boc-3-hydroxyazetidine with 1-naphthol under basic conditions, a classic example of the Williamson ether synthesis.[2][3][4][5][6]

  • Materials:

    • 1-Boc-3-hydroxyazetidine

    • 1-Naphthol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.

  • Procedure:

    • To a stirred solution of 1-naphthol (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.3 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Materials:

    • tert-butyl this compound-1-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the purified tert-butyl this compound-1-carboxylate from Step 1 in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify to pH ~9-10 with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Potential Medicinal Chemistry Applications and Biological Evaluation

Based on the chemical structure of this compound, several potential medicinal chemistry applications can be hypothesized. The aryloxy-azetidine scaffold is present in compounds targeting various biological systems.

Potential Biological Targets:
  • Neuroprotective Pathways: Aryloxy derivatives have shown promise as neuroprotective agents.[1] The naphthyloxy moiety, in particular, has been incorporated into compounds with neuroprotective effects. The mechanism of action could involve the modulation of signaling pathways related to oxidative stress and apoptosis.[7][[“]][[“]]

  • GABA Transporters (GATs): Azetidine derivatives have been explored as inhibitors of GABA uptake.[7] Inhibition of GATs can potentiate GABAergic neurotransmission, which is a therapeutic strategy for epilepsy and other neurological disorders.

  • Nicotinic Acetylcholine Receptors (nAChRs): Certain azetidine-containing compounds have shown high affinity for nAChRs.[10][11] Modulation of these receptors is a target for treating cognitive disorders and nicotine addiction.

Comparative Data of Structurally Related Compounds

As there is no publicly available biological data for this compound, the following table presents data for other 3-substituted azetidine derivatives to provide a comparative context for potential biological activity.

Compound/Analog ClassTargetAssayActivity (IC₅₀/Kᵢ)
Azetidin-2-ylacetic acid derivativeGAT-1GABA Uptake InhibitionIC₅₀ = 2.01 µM
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-1GABA Uptake InhibitionIC₅₀ = 26.6 µM
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA Uptake InhibitionIC₅₀ = 15.3 µM
(+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidineNicotinic Acetylcholine ReceptorReceptor BindingKᵢ = 70 pM (high affinity site)

Note: The data presented is for structurally related but distinct molecules and should be used for conceptual guidance only.

Experimental Protocol: In Vitro Neuroprotection Assay

To investigate the potential neuroprotective effects of this compound, a glutamate-induced excitotoxicity assay in a neuronal cell line such as SH-SY5Y is a relevant starting point.[12][13][14][15]

  • Objective: To determine if this compound can protect neuronal cells from glutamate-induced cell death.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Glutamic acid

    • This compound (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

    • Compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing the test compound. Incubate for 1-2 hours.

    • Induction of Excitotoxicity: Prepare a stock solution of glutamic acid. Add glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 20-100 mM, to be optimized for the cell line). A control group without glutamate should be included.

    • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 4 hours.

      • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Plot cell viability against the concentration of this compound to determine its protective effect.

Visualizations

Synthetic Workflow for this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A 1-Boc-3-hydroxyazetidine D tert-butyl this compound-1-carboxylate A->D B 1-Naphthol B->D C NaH, DMF C->D Reaction Conditions F This compound (Final Product) D->F E TFA or HCl/Dioxane, DCM E->F Reaction Conditions

Synthetic route to this compound.
Hypothetical Neuroprotective Signaling Pathway

G compound This compound keap1 Keap1 compound->keap1 may inhibit oxidative_stress Oxidative Stress (e.g., from Glutamate Excitotoxicity) oxidative_stress->keap1 induces dissociation neuroprotection Neuroprotection oxidative_stress->neuroprotection prevents damage nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds keap1->nrf2 inhibition ho1 Heme Oxygenase-1 (HO-1) are->ho1 activates transcription ho1->neuroprotection promotes

Potential modulation of the Nrf2 signaling pathway.

References

Application of 3-(1-Naphthyloxy)azetidine in Drug Discovery: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of 3-(1-Naphthyloxy)azetidine in drug discovery did not yield any specific information, quantitative data, or experimental protocols related to this particular compound. The scientific and patent literature reviewed does not appear to contain studies detailing its synthesis, biological activity, or mechanism of action.

While the broader class of azetidine-containing molecules is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic targets, no published research was identified that specifically investigates this compound.

Therefore, the creation of detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational research on the specified topic.

Researchers, scientists, and drug development professionals interested in this scaffold may need to initiate primary research to synthesize and characterize this compound and evaluate its potential pharmacological properties.

Application Notes and Protocols for In Vitro Assays Involving 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related azetidine compounds. Specific experimental results for 3-(1-Naphthyloxy)azetidine are not extensively available in public literature; therefore, the data presented is hypothetical and serves as a guideline for potential in vitro investigations.

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1] The strained four-membered ring of the azetidine scaffold imparts unique conformational properties, making it a valuable pharmacophore in drug design.[1][2] Various derivatives have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antioxidant, and central nervous system activities.[1][3][4][5] Notably, 3-substituted azetidines have been explored as potent inhibitors of monoamine transporters, suggesting their potential as antidepressants or treatments for other neurological disorders.[6][7]

This document provides detailed protocols for in vitro assays to evaluate the potential biological activities of this compound, focusing on its potential as a monoamine reuptake inhibitor and its cytotoxic effects.

Section 1: Monoamine Transporter Inhibition Assay

Many 3-substituted azetidine derivatives have been identified as inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychoactive drugs.[8][9][10][11]

Signaling Pathway: Inhibition of Monoamine Reuptake

The diagram below illustrates the mechanism by which an inhibitor like this compound might block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Monoamines) transporter SERT / NET / DAT monoamines Monoamines (5-HT, NE, DA) transporter->monoamines Reuptake p1 p2 p3 receptors Postsynaptic Receptors monoamines->receptors Binding inhibitor This compound inhibitor->transporter Inhibition

Inhibition of monoamine reuptake at the synapse.
Experimental Workflow: Neurotransmitter Uptake Assay

The following diagram outlines the workflow for assessing the inhibitory activity of this compound on monoamine transporters.

start Start cell_culture Culture HEK293 cells stably expressing hSERT, hNET, or hDAT start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with varying concentrations of test compound seeding->preincubation addition Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) preincubation->addition incubation Incubate for a defined period (e.g., 10 min at 37°C) addition->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values scintillation->analysis end End analysis->end

Workflow for the neurotransmitter uptake assay.
Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is adapted from methodologies used for characterizing triple reuptake inhibitors.[6]

1. Cell Culture:

  • Culture Human Embryonic Kidney 293 (HEK293) cells that are stably transfected with human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Seed the cells into 96-well microplates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

  • On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of this compound in KRH buffer.

  • Pre-incubate the cells with 100 µL of the test compound dilutions or vehicle control for 20 minutes at 37°C.

  • Initiate the uptake reaction by adding 100 µL of KRH buffer containing a fixed concentration of the respective radiolabeled neurotransmitter: [³H]serotonin for hSERT, [³H]norepinephrine for hNET, or [³H]dopamine for hDAT.

  • Incubate the plates for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding 200 µL of 1% sodium dodecyl sulfate (SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Hypothetical Data Presentation
Target TransporterThis compound (IC₅₀, nM)Reference Compound (IC₅₀, nM)
hSERT15.2Imipramine (4.8)
hNET45.8Desipramine (2.1)
hDAT120.5GBR12909 (9.7)

Section 2: In Vitro Cytotoxicity Assay

Azetidine derivatives have also been investigated for their potential as anticancer agents.[5][12][13] A fundamental initial screen for any potential therapeutic agent is the assessment of its cytotoxicity against various cell lines. The MTT assay is a common colorimetric method for this purpose.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram depicts the general workflow for evaluating the cytotoxic effects of this compound using the MTT assay.

start Start seeding Seed cancer cell lines (e.g., A549, HCT116) in 96-well plates start->seeding treatment Treat cells with various concentrations of test compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition mtt_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->mtt_incubation solubilization Add solubilizing agent (e.g., DMSO, SDS) mtt_incubation->solubilization measurement Measure absorbance at 570 nm using a plate reader solubilization->measurement analysis Calculate cell viability and determine IC50 measurement->analysis end End analysis->end

Workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability.[5][13]

1. Cell Culture:

  • Select relevant human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer).

  • Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Assay Procedure:

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineThis compound (IC₅₀, µM)Reference Compound (IC₅₀, µM)
A549 (Lung Cancer)8.5Doxorubicin (0.9)
HCT116 (Colon Cancer)12.3Doxorubicin (1.2)
HEK293 (Non-cancerous)> 50Doxorubicin (2.5)

References

Application Notes and Protocols: High-Throughput Screening with 3-(1-Naphthyloxy)azetidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-(1-naphthyloxy)azetidine libraries in high-throughput screening (HTS) campaigns for drug discovery. The unique structural motif of this compound offers a valuable scaffold for identifying novel modulators of various biological targets. Azetidine rings, as strained four-membered heterocycles, provide a three-dimensional architecture that can impart desirable properties such as improved metabolic stability and solubility[1]. This document outlines a screening workflow targeting G-protein coupled receptors (GPCRs), a prominent class of drug targets.

Introduction to this compound Libraries

Libraries of this compound derivatives represent a collection of novel chemical entities with significant potential in drug discovery. The azetidine core offers a rigid and spatially defined scaffold, while the naphthyloxy moiety provides a larger surface area for interactions with biological targets. The synthesis of such libraries can be achieved through various modern synthetic methodologies, allowing for diverse functionalization at different positions of the azetidine ring[2][3][4]. This diversity is crucial for exploring a wide chemical space during screening campaigns[5][6].

Key Features of the Library:

  • Structural Rigidity: The azetidine ring imparts conformational constraint, which can lead to higher binding affinity and selectivity.

  • Three-Dimensionality: The non-planar structure of azetidines allows for exploration of three-dimensional binding pockets that are often challenging for flat aromatic compounds.

  • Chemical Tractability: The synthesis of substituted azetidines is amenable to parallel synthesis and library generation[7].

  • Pharmacological Relevance: Azetidine-containing compounds have shown a wide range of biological activities, including anticancer and central nervous system effects[6][8][9].

Application: High-Throughput Screening for GPCR Modulators

This section details the application of a this compound library in a high-throughput screening campaign to identify novel antagonists for a hypothetical Gαq-coupled GPCR, herein referred to as GPCR-X.

HTS Campaign Workflow

The screening process follows a multi-stage approach, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Orthogonal & Selectivity Assays cluster_3 Hit Validation p1 Library Plating (10 µM) p2 Cell-Based Calcium Flux Assay (FLIPR) p1->p2 p3 Hit Identification (>50% inhibition) p2->p3 c1 Hit Picking & Plating p3->c1 c2 Calcium Flux Assay (8-point dose-response) c1->c2 c3 IC50 Determination c2->c3 s1 IP1 Accumulation Assay c3->s1 s2 Counter-Screen (Unrelated GPCR) s1->s2 s3 Promiscuity Assays s2->s3 h1 Structure-Activity Relationship (SAR) Analysis s3->h1 h2 Lead Optimization h1->h2

Caption: High-throughput screening workflow for GPCR-X antagonists.
Gαq Signaling Pathway

The primary and secondary assays in this campaign are designed to measure the inhibition of the Gαq signaling pathway. Activation of a Gαq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCRX GPCR-X Agonist->GPCRX Activation Gq Gαq GPCRX->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binding Ca2 Ca2+ ER->Ca2 Release CellularResponse Cellular Response Ca2->CellularResponse Activation Antagonist This compound (Antagonist) Antagonist->GPCRX Inhibition

Caption: Simplified Gαq signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments in the HTS campaign are provided below.

Primary Screen: Cell-Based Calcium Flux Assay

This assay is used for the initial screening of the this compound library to identify compounds that inhibit the agonist-induced calcium mobilization in cells expressing GPCR-X.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • GPCR-X agonist (at EC80 concentration)

  • 384-well black, clear-bottom assay plates

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Protocol:

  • Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 20,000 cells/well in 25 µL of culture medium and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 0.2 µL of the this compound library compounds (10 mM stock in DMSO) to the wells for a final concentration of 10 µM. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Measure the baseline fluorescence for 10 seconds. Add 10 µL of the GPCR-X agonist (at EC80) and continue to measure fluorescence for an additional 120 seconds.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (agonist only) and negative (buffer only) controls.

Secondary Screen: Dose-Response and IC50 Determination

Confirmed hits from the primary screen are further characterized to determine their potency (IC50).

Protocol:

  • Prepare 8-point serial dilutions of the hit compounds in DMSO.

  • Follow the same procedure as the primary calcium flux assay (steps 1-4).

  • Instead of a single concentration, add the serial dilutions of the hit compounds to the assay plate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay: IP1 Accumulation Assay

This assay serves as an independent confirmation of the inhibitory activity of the hit compounds on the Gαq pathway by measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • IP1-d2 and IP1-cryptate reagents (HTRF kit)

  • Lysis buffer

  • 384-well white assay plates

Protocol:

  • Seed HEK293-GPCR-X cells into 384-well plates and incubate for 24 hours.

  • Add serial dilutions of the hit compounds and incubate for 15 minutes.

  • Add the GPCR-X agonist (at EC80) and incubate for 60 minutes at 37°C.

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and IP1-cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values as described for the dose-response assay.

Data Presentation

The quantitative data from the screening campaign should be summarized in a clear and structured format for easy comparison of hit compounds.

Table 1: Summary of Primary and Secondary Screening Results for Hit Compounds

Compound IDPrimary Screen (% Inhibition @ 10 µM)Calcium Flux IC50 (µM)IP1 Accumulation IC50 (µM)
NAPH-AZ-00195.20.150.21
NAPH-AZ-00288.70.480.65
NAPH-AZ-00375.41.201.55
NAPH-AZ-00492.10.250.33
NAPH-AZ-00560.35.807.20

Table 2: Selectivity Profile of Lead Compound NAPH-AZ-001

TargetAssay TypeIC50 (µM)
GPCR-XCalcium Flux0.15
GPCR-Y (Gαs)cAMP Assay> 50
GPCR-Z (Gαi)cAMP Assay> 50
hERG ChannelPatch Clamp> 30

Conclusion

The this compound library provides a rich source of structurally novel compounds for high-throughput screening. The application notes and protocols detailed here describe a robust workflow for the identification and characterization of novel GPCR antagonists. The presented data illustrates a successful hypothetical screening campaign, leading to the identification of potent and selective hit compounds for further lead optimization. The combination of cell-based functional assays and orthogonal validation methods ensures high-quality data and increases the likelihood of success in subsequent drug discovery phases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 3-(1-Naphthyloxy)azetidine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common strategies for synthesizing this compound are the Williamson ether synthesis and the Mitsunobu reaction. Both routes typically start from a protected 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine. The synthesis is generally a two-step process:

  • Formation of the N-Boc-3-(1-naphthyloxy)azetidine intermediate.

  • Deprotection of the Boc group to yield the final product.

Q2: Why is the nitrogen on the azetidine ring typically protected during the synthesis?

A2: The nitrogen atom of the azetidine ring is a nucleophile and a base. Protection with a group like tert-butyloxycarbonyl (Boc) is crucial to prevent side reactions.[1] The unprotected nitrogen could react with the electrophile in the Williamson synthesis or interfere with the reagents in the Mitsunobu reaction, leading to a complex mixture of products and low yields.

Q3: I am having trouble with the N-Boc deprotection step. What are the recommended conditions?

A3: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane.[2][3] It is important to perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions involving the acid-sensitive azetidine ring.[4] For substrates that are sensitive to strong acids, alternative, milder deprotection methods have been developed.[5][6][7]

Q4: How can I purify the final this compound product?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities. A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is often a good starting point. It is also important to thoroughly remove the deprotection reagents (e.g., TFA) by washing with a mild base during the workup, prior to chromatography.

Troubleshooting Guides

Problem Area 1: Low Yield in the Williamson Ether Synthesis of N-Boc-3-(1-naphthyloxy)azetidine

This reaction involves the coupling of 1-naphthol with a derivative of N-Boc-3-hydroxyazetidine where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate).

Potential Cause Troubleshooting & Optimization
Incomplete Deprotonation of 1-Naphthol Ensure anhydrous conditions. Use a sufficiently strong base to fully deprotonate the 1-naphthol. Sodium hydride (NaH) is effective, but potassium carbonate (K₂CO₃) can also be used.
Poor Leaving Group on the Azetidine Ring The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. It must be converted to a better one, such as a mesylate (-OMs) or tosylate (-OTs), prior to the reaction with the naphthoxide. Ensure this activation step goes to completion.
Suboptimal Reaction Solvent Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the naphthoxide.[8]
Side Reaction: Elimination The Williamson ether synthesis is an Sₙ2 reaction that can compete with E2 elimination.[8] To favor substitution, maintain a moderate reaction temperature (e.g., 60-80 °C) and avoid overly hindered bases if possible.
Problem Area 2: Low Yield or No Reaction in the Mitsunobu Reaction

The Mitsunobu reaction couples N-Boc-3-hydroxyazetidine directly with 1-naphthol using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Potential Cause Troubleshooting & Optimization
Reagent Quality DEAD and DIAD can degrade over time. Use freshly opened or properly stored reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide; use pure PPh₃.
Incorrect Order of Addition The order of reagent addition is critical. Typically, the alcohol (N-Boc-3-hydroxyazetidine), the nucleophile (1-naphthol), and PPh₃ are dissolved in an anhydrous solvent (like THF) and cooled to 0 °C before the dropwise addition of DEAD or DIAD.[11]
Insufficient Acidity of 1-Naphthol The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 13.[9] While 1-naphthol (pKa ≈ 9.4) is sufficiently acidic, ensure the reaction medium is not basic, as this can interfere with the reaction mechanism.
Difficult Purification The reaction produces stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can be difficult to separate from the desired product. Purification often requires careful column chromatography. In some cases, using modified reagents can facilitate easier byproduct removal.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(1-naphthyloxy)azetidine via Williamson Ether Synthesis

Step 1a: Mesylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-3-(methylsulfonyloxy)azetidine, which is often used in the next step without further purification.

Step 1b: Williamson Ether Synthesis

  • In a separate flask under a nitrogen atmosphere, add 1-naphthol (1.2 eq) to a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium naphthoxide.

  • Add a solution of the crude N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in a small amount of anhydrous DMF to the naphthoxide solution.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-(1-naphthyloxy)azetidine.

Protocol 2: Synthesis of N-Boc-3-(1-naphthyloxy)azetidine via Mitsunobu Reaction
  • Under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 1-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Protocol 3: N-Boc Deprotection of N-Boc-3-(1-naphthyloxy)azetidine
  • Dissolve N-Boc-3-(1-naphthyloxy)azetidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • If necessary, purify further by silica gel column chromatography or crystallization.

Visual Guides

Synthesis_Pathways cluster_start Starting Materials cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_final Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mesylation Mesylation N-Boc-3-hydroxyazetidine->Mesylation Intermediate_M N-Boc-3-(1-naphthyloxy)azetidine N-Boc-3-hydroxyazetidine->Intermediate_M 1-Naphthol, PPh3, DIAD 1-Naphthol 1-Naphthol N-Boc-3-OMs-azetidine N-Boc-3-OMs-azetidine Mesylation->N-Boc-3-OMs-azetidine MsCl, Et3N Intermediate_W N-Boc-3-(1-naphthyloxy)azetidine N-Boc-3-OMs-azetidine->Intermediate_W 1-Naphthol, NaH, DMF Deprotection_W Deprotection Intermediate_W->Deprotection_W TFA or HCl Deprotection_M Deprotection Intermediate_M->Deprotection_M TFA or HCl Final_Product This compound Deprotection_W->Final_Product Deprotection_M->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Williamson Start Low Yield in Williamson Synthesis? Check_Base Incomplete Deprotonation? Start->Check_Base Yes Check_LG Poor Leaving Group? Check_Base->Check_LG No Sol_Base Use stronger base (e.g., NaH) Ensure anhydrous conditions Check_Base->Sol_Base Yes Check_Solvent Wrong Solvent? Check_LG->Check_Solvent No Sol_LG Confirm mesylation/tosylation is complete before addition Check_LG->Sol_LG Yes Check_Temp Elimination Side Reaction? Check_Solvent->Check_Temp No Sol_Solvent Use polar aprotic solvent (DMF, DMSO, MeCN) Check_Solvent->Sol_Solvent Yes Sol_Temp Maintain moderate temperature (e.g., 60-80 °C) Check_Temp->Sol_Temp Yes

Caption: Troubleshooting workflow for the Williamson ether synthesis.

References

Technical Support Center: Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 3-(1-Naphthyloxy)azetidine. The guidance is structured to improve reaction yields and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a two-stage process:

  • C-O Bond Formation : Coupling of a protected 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine, with 1-naphthol.

  • Deprotection : Removal of the protecting group (e.g., Boc) to yield the final product.

The key to a high-yielding synthesis lies in the optimization of the C-O bond formation step. The most common methods employed are the Williamson Ether Synthesis, the Mitsunobu Reaction, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig C-O coupling.

II. Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis.

A. Stage 1: Synthesis of tert-butyl 3-(naphthalen-1-yloxy)azetidine-1-carboxylate

Q1: My Williamson ether synthesis is showing low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound often stem from incomplete deprotonation of 1-naphthol, the choice of solvent, or the reaction temperature.

  • Inefficient Deprotonation: 1-naphthol must be fully deprotonated to form the more nucleophilic naphthoxide.

    • Solution: Use a sufficiently strong base. While sodium hydride (NaH) is very effective, it requires strictly anhydrous conditions. A safer and often effective alternative for phenols is potassium carbonate (K₂CO₃). Ensure all reagents and solvents are anhydrous.

  • Suboptimal Solvent: The solvent plays a crucial role in SN2 reactions.

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. Protic solvents should be avoided as they can solvate and deactivate the nucleophile.

  • Inappropriate Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C.[2] However, excessively high temperatures can lead to side reactions. It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS before increasing the temperature if necessary.

Q2: I am considering the Mitsunobu reaction. What are the potential pitfalls and how can I avoid them?

A2: The Mitsunobu reaction is a reliable method for this transformation but can be prone to side product formation and purification challenges.[1][3]

  • Side Product Formation: The primary side products are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.

    • Solution: While the formation of these byproducts is inherent to the reaction, their removal can be facilitated by careful purification.[4] Some modern variations of the Mitsunobu reaction employ reagents designed for easier separation.[3]

  • Incomplete Reaction: The reaction may not go to completion if the reagents are not added correctly or if the conditions are not optimal.

    • Solution: The reaction is typically run at 0 °C to room temperature. A common procedure involves dissolving the N-Boc-3-hydroxyazetidine, 1-naphthol, and triphenylphosphine in an anhydrous solvent like THF, cooling to 0 °C, and then slowly adding the azodicarboxylate (e.g., DEAD or DIAD).[1]

Q3: Is a palladium-catalyzed C-O coupling reaction, like the Buchwald-Hartwig reaction, a viable option?

A3: Yes, palladium-catalyzed C-O coupling reactions are an excellent alternative to the more traditional Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.[5][6]

  • Reaction Components: This reaction would involve coupling an aryl halide (e.g., 1-bromonaphthalene or 1-iodonaphthalene) with N-Boc-3-hydroxyazetidine.

  • Catalyst System: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of palladium catalyst, ligand, and base.[7]

    • Optimization: A typical starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a sterically hindered phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ in a solvent like toluene or dioxane.[8]

B. Stage 2: Deprotection of tert-butyl 3-(naphthalen-1-yloxy)azetidine-1-carboxylate

Q1: I am observing side products during the N-Boc deprotection with TFA. How can I achieve a cleaner reaction?

A1: The primary side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation, which can lead to alkylation of the naphthyl ring.[9]

  • Use of Scavengers: To prevent this, it is highly recommended to use a scavenger.

    • Solution: Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.[9] These scavengers will react with the tert-butyl cation, preventing it from reacting with your product. A typical deprotection cocktail is a mixture of TFA, DCM, and a scavenger.

  • Alternative Acids: Other acidic conditions can also be employed.

    • Solution: A solution of HCl in an organic solvent like dioxane or methanol is a common and effective alternative to TFA.[10]

Q2: My deprotection reaction is sluggish or incomplete. What should I do?

A2: Incomplete deprotection can be due to insufficient acid or suboptimal reaction conditions.

  • Reaction Conditions: Ensure that a sufficient excess of acid is used and that the reaction is allowed to proceed to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, gentle warming may be considered, although this can also increase the likelihood of side reactions. It is often preferable to extend the reaction time at room temperature.[11]

III. Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key synthetic steps.

Table 1: Comparison of C-O Bond Formation Methods for tert-butyl 3-(naphthalen-1-yloxy)azetidine-1-carboxylate

MethodKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
Williamson Ether Synthesis N-Boc-3-hydroxyazetidine, 1-naphthol, K₂CO₃ or NaHDMF or Acetonitrile50-1001-850-95[1][2]
Mitsunobu Reaction N-Boc-3-hydroxyazetidine, 1-naphthol, PPh₃, DIAD/DEADTHF or Dioxane0 to RT2-1260-90[1][12]
Buchwald-Hartwig C-O Coupling N-Boc-3-hydroxyazetidine, 1-bromonaphthalene, Pd catalyst, phosphine ligand, baseToluene or Dioxane80-11012-2470-95[5][6]

Table 2: Conditions for N-Boc Deprotection

ReagentSolventScavengerTemperature (°C)Typical Time (h)Typical Yield (%)Reference
TFA DCMTriethylsilane (TES)Room Temperature1-4>90[9]
HCl 1,4-Dioxane or MethanolNone typically neededRoom Temperature1-4>90[10]

IV. Experimental Protocols

Protocol 1: Williamson Ether Synthesis of tert-butyl 3-(naphthalen-1-yloxy)azetidine-1-carboxylate
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.2 M), add 1-naphthol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: N-Boc Deprotection using TFA
  • Dissolve tert-butyl 3-(naphthalen-1-yloxy)azetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.1 M).

  • Add triethylsilane (3.0 eq.) to the solution.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 10 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start N-Boc-3-hydroxyazetidine + 1-Naphthol Coupling C-O Coupling Start->Coupling Protected_Product N-Boc-3-(1-Naphthyloxy)azetidine Coupling->Protected_Product Deprotection N-Boc Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Williamson LowYield Low Yield in Williamson Synthesis Cause1 Incomplete Deprotonation LowYield->Cause1 Cause2 Suboptimal Solvent LowYield->Cause2 Cause3 Incorrect Temperature LowYield->Cause3 Solution1 Use stronger base (NaH) or anhydrous K2CO3 Cause1->Solution1 Solution Solution2 Use polar aprotic solvent (DMF, DMSO) Cause2->Solution2 Solution Solution3 Optimize temperature (start at 60-80 °C) Cause3->Solution3 Solution

Caption: Troubleshooting guide for low yield in Williamson ether synthesis.

Deprotection_Side_Reactions BocDeprotection N-Boc Deprotection with TFA tButylCation Generation of tert-butyl cation BocDeprotection->tButylCation SideReaction Alkylation of Naphthyl Ring tButylCation->SideReaction leads to Solution Add Scavenger (e.g., Triethylsilane) SideReaction->Solution Prevention

Caption: Logic diagram for preventing side reactions during N-Boc deprotection.

References

Technical Support Center: Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1-Naphthyloxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing this compound are the Williamson Ether Synthesis and the Mitsunobu Reaction.

  • Williamson Ether Synthesis: This method involves the reaction of a deprotonated 1-naphthol (1-naphthoxide) with an N-protected 3-azetidinyl derivative containing a good leaving group, such as a tosylate or halide. This is an S(_N)2 reaction.[1][2]

  • Mitsunobu Reaction: This route couples N-protected 3-hydroxyazetidine with 1-naphthol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This reaction typically proceeds with inversion of configuration at the alcohol carbon.[3]

Q2: Why is it necessary to use a protecting group on the azetidine nitrogen?

A2: The nitrogen atom in the azetidine ring is nucleophilic and can compete with the desired nucleophile (1-naphthoxide) or alcohol, leading to side reactions. A common protecting group, such as tert-butyloxycarbonyl (Boc), is used to temporarily block the reactivity of the nitrogen, preventing N-alkylation and other side reactions.[1][4]

Q3: I am observing a significant amount of an elimination byproduct. What could be the cause?

A3: Elimination reactions can compete with the desired S(_N)2 substitution in the Williamson ether synthesis, especially if the reaction conditions are not optimal.[2] This can be caused by:

  • Sterically hindered base: Using a bulky base to deprotonate 1-naphthol can favor elimination.

  • High reaction temperatures: Higher temperatures often favor elimination over substitution.

  • Solvent choice: The choice of solvent can influence the reaction pathway.

Q4: My reaction yield is very low. What are the potential reasons?

A4: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of 1-naphthol: Ensure a sufficiently strong base and anhydrous conditions are used.

  • Poor leaving group: If using a Williamson ether synthesis, ensure your leaving group (e.g., tosylate, mesylate) is sufficiently reactive.

  • Side reactions: As mentioned, elimination or N-alkylation (if the nitrogen is unprotected) can consume starting materials.[1]

  • Steric hindrance: The bulky nature of the naphthyl group can slow down the reaction.[3]

  • Purification losses: Azetidine derivatives can sometimes be sensitive to silica gel during chromatography.[5]

Q5: What are the common impurities I should look for during purification?

A5: Common impurities depend on the synthetic route:

  • Williamson Ether Synthesis: Unreacted 1-naphthol, unreacted 3-substituted azetidine, and potential elimination byproducts.

  • Mitsunobu Reaction: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are major byproducts that need to be removed.[3] Unreacted starting materials may also be present.

Troubleshooting Guides

Problem 1: Formation of Unexpected Byproducts
Observed Issue Potential Cause Suggested Solution
Byproduct with a mass corresponding to N-alkylation of the azetidine starting material. The nitrogen of the azetidine was not adequately protected, or the protecting group was cleaved during the reaction.Ensure the use of a stable N-protecting group like Boc.[6][7] Verify the integrity of the protected starting material before use.
Formation of an alkene byproduct, detected by NMR or GC-MS. Elimination reaction is competing with substitution.[2]Lower the reaction temperature. Use a less sterically hindered base if applicable. Consider switching to a Mitsunobu reaction, which is less prone to elimination.
Azetidine ring-opening observed. Reaction conditions are too harsh (e.g., high temperature, very strong nucleophile).[8]Reduce the reaction temperature and time. Use a milder base. Ensure the reaction is performed under an inert atmosphere to prevent degradation.
Problem 2: Low or No Product Formation
Observed Issue Potential Cause Suggested Solution
Starting materials remain largely unreacted. Insufficient activation of the alcohol (Williamson) or ineffective coupling (Mitsunobu).For Williamson: Use a stronger base (e.g., NaH) and ensure anhydrous conditions to fully deprotonate 1-naphthol.[4] Confirm the quality of the leaving group on the azetidine.
For Mitsunobu: Ensure the freshness of the DEAD/DIAD and PPh(_3) reagents. Run the reaction at a lower temperature initially (0 °C) before allowing it to warm.
Complex mixture of products with little of the desired compound. Degradation of starting materials or product.Azetidines can be sensitive to acidic conditions.[5] If deprotection is not intended, avoid acidic workups. During purification, consider using a silica gel treated with triethylamine.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Williamson Ether Synthesis Mitsunobu Reaction
Typical Yield 50-75%60-85%
Key Reagents 1-Naphthol, N-Boc-3-tosyloxyazetidine, NaH1-Naphthol, N-Boc-3-hydroxyazetidine, PPh(_3), DIAD
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Common Byproducts Elimination products, unreacted starting materialsTriphenylphosphine oxide, reduced DIAD
Advantages Uses readily available reagents.High yields, mild conditions, stereospecific (inversion).
Disadvantages Potential for elimination side reactions.[1]Stoichiometric byproducts can complicate purification.[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine
  • Preparation of Sodium 1-Naphthoxide:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Add 1-naphthol (1.0 equivalent).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Ether Formation:

    • In a separate flask, dissolve N-Boc-3-tosyloxyazetidine (1.1 equivalents) in anhydrous THF.

    • Add the solution of N-Boc-3-tosyloxyazetidine dropwise to the sodium 1-naphthoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-3-(1-Naphthyloxy)azetidine.

Protocol 2: Mitsunobu Reaction for N-Boc-3-(1-Naphthyloxy)azetidine
  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF.

    • Add N-Boc-3-hydroxyazetidine (1.0 equivalent), 1-naphthol (1.1 equivalents), and triphenylphosphine (PPh(_3), 1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by flash column chromatography on silica gel. The non-polar byproducts (triphenylphosphine oxide and the hydrazo-ester) can be separated from the desired product using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

Visualizations

Reaction_Pathway cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W_Naphthol 1-Naphthol W_Naphthoxide Sodium 1-Naphthoxide W_Naphthol->W_Naphthoxide + W_Base Base (e.g., NaH) W_Base->W_Naphthoxide W_Product N-Boc-3-(1-Naphthyloxy)azetidine W_Naphthoxide->W_Product + W_Azetidine N-Boc-3-tosyloxyazetidine W_Azetidine->W_Product W_Side_Product Elimination Byproduct W_Azetidine->W_Side_Product Side Reaction M_Naphthol 1-Naphthol M_Product N-Boc-3-(1-Naphthyloxy)azetidine M_Naphthol->M_Product + M_Azetidine N-Boc-3-hydroxyazetidine M_Azetidine->M_Product M_Reagents PPh3, DIAD M_Reagents->M_Product M_Byproducts TPPO, Reduced DIAD M_Product->M_Byproducts Forms

Caption: Primary synthetic routes to N-Boc-3-(1-Naphthyloxy)azetidine.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Experiment Start Check_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Check_Reaction Reaction_Complete Reaction Complete? Check_Reaction->Reaction_Complete Workup Work-up and Purification Reaction_Complete->Workup Yes Low_Yield Low Yield / No Reaction Reaction_Complete->Low_Yield No Analyze_Product Analyze Final Product (NMR, MS) Workup->Analyze_Product Success Successful Synthesis Analyze_Product->Success Pure Product Side_Products Side Products Observed Analyze_Product->Side_Products Impurities Present Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Adjust_Conditions Adjust Temperature / Base / Solvent Side_Products->Adjust_Conditions Optimize_Purification Optimize Purification (e.g., treated silica) Side_Products->Optimize_Purification Check_Reagents->Adjust_Conditions Adjust_Conditions->Start Retry Optimize_Purification->Workup Retry

Caption: A general workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimization of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable four-membered nitrogenous heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for synthesizing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

  • [2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene. This can be promoted photochemically or through catalysis.

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.

Q2: I am experiencing low yields in my intramolecular cyclization for azetidine synthesis. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common challenge. Potential causes include:

  • Competing Intermolecular Reactions: The precursor may react with other molecules of itself (dimerization or polymerization) instead of cyclizing, which is often dependent on concentration.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be reactive enough under the chosen reaction conditions.

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, slowing down the cyclization.

  • Inappropriate Base or Solvent: The selection of the base and solvent is critical and can significantly influence the reaction's success.

Q3: How do I choose the right protecting group for the azetidine nitrogen?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be easily removed under acidic conditions. Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.

Q4: What are the best practices for purifying azetidine derivatives?

A4: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.

  • Column Chromatography: This is a common method using silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

  • Recrystallization: For solid derivatives, recrystallization can be an effective purification technique.

Q5: What are the characteristic spectroscopic signals for an N-Boc protected azetidine?

A5: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.

Troubleshooting Guides

Low Yield in Intramolecular Cyclization
Symptom Possible Cause Suggested Solution
Reaction is too slow or does not go to completion Poor leaving groupConvert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).
Low reaction temperatureIncrease the reaction temperature.
Inappropriate solventSwitch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.
Formation of significant side products Competing intermolecular reactionPerform the reaction at high dilution to favor the intramolecular pathway.
Elimination side reactionUse a less hindered or a more nucleophilic base.
Starting material is consumed, but the desired product is not formed Product instabilityAzetidines can be sensitive to acidic or basic conditions. Ensure the workup and purification conditions are appropriate.
Incorrect product identificationConfirm the structure of the product using detailed spectroscopic analysis (NMR, MS).

Data Presentation

Table 1: Effect of Solvent and Base on the Intramolecular Cyclization of a Model Substrate

Entry Leaving Group Base Solvent Temperature (°C) Yield (%)
1-ClNaHDMF10075
2-OTsK₂CO₃CH₃CN8082
3-OMsNaHTHF6590
4-ClCs₂CO₃DMF10085
5-OTsDBUCH₃CN8078

Table 2: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

Entry Acid Solvent NMR Yield of 2aa (%)
1La(OTf)₃DCE81
2La(OTf)₃PhH65
3Sc(OTf)₃DCE75
4Yb(OTf)₃DCE78
5Cu(OTf)₂DCE55
6Zn(OTf)₂DCE62
7Ni(ClO₄)₂·6H₂ODCELow
8TfOHDCELow
9NoneDCE0

Experimental Protocols

Protocol 1: Synthesis of Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
  • Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.

  • Stir the mixture under reflux.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.

  • Add saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.

Mandatory Visualizations

Troubleshooting_Azetidine_Synthesis cluster_sm_consumed Starting Material Consumed cluster_side_products Troubleshoot Side Reactions cluster_sm_not_consumed Starting Material Not Consumed cluster_conditions Optimize Conditions start Low Yield in Azetidine Synthesis check_sm Starting Material Consumed? start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions No check_product Desired Product Formed? side_products Significant Side Products? check_product->side_products No success Successful Synthesis check_product->success Yes intermolecular Intermolecular Reaction (Dimer/Polymer) side_products->intermolecular Yes elimination Elimination Reaction side_products->elimination Yes solution_inter Increase Dilution intermolecular->solution_inter solution_elim Change Base/ Solvent elimination->solution_elim leaving_group Improve Leaving Group (e.g., -OH to -OMs) check_conditions->leaving_group Yes temperature Increase Temperature check_conditions->temperature Yes solvent Change Solvent (e.g., to DMF/DMSO) check_conditions->solvent Yes solution_lg Activate Alcohol leaving_group->solution_lg solution_temp Heat Reaction temperature->solution_temp solution_solvent Solvent Screening solvent->solution_solvent

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Azetidine_Synthesis_Workflow start γ-Amino Alcohol activation Activation of Hydroxyl Group (e.g., Mesylation) start->activation intermediate γ-Amino Mesylate activation->intermediate cyclization Intramolecular Cyclization (Base, Solvent, Heat) intermediate->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Azetidine purification->product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Technical Support Center: Overcoming Low Yields in Intramolecular Cyclization for Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azetidines via intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in intramolecular azetidine synthesis?

Low yields in intramolecular cyclization are frequently due to a combination of factors. The primary culprits include:

  • Competing Intermolecular Reactions: At high concentrations, the linear precursor is more likely to react with other precursor molecules, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[1]

  • Side Reactions: Elimination reactions can compete with the nucleophilic substitution required for ring formation, especially with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Groups that are less reactive under the chosen reaction conditions will result in sluggish and incomplete reactions.[1]

  • Steric Hindrance: Bulky substituents on the substrate can physically block the nucleophilic nitrogen from attacking the electrophilic carbon, thereby slowing down or preventing the cyclization.[1]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical. These parameters can significantly influence the reaction rate and the prevalence of side reactions.[1]

  • Ring Strain: The inherent strain of the four-membered azetidine ring can make its formation thermodynamically less favorable compared to the formation of five- or six-membered rings.

Troubleshooting Guides

Issue 1: Low or No Product Formation, Starting Material Remains

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Potential CauseSuggested Solution
Poor Leaving Group Convert the hydroxyl group to a more effective leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
Insufficient Reaction Temperature Gradually increase the reaction temperature. For SN2 reactions, switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction.[1]
Steric Hindrance If possible, redesign the substrate to reduce steric bulk around the reaction centers. Alternatively, explore different synthetic routes that are less sensitive to steric effects.[1]
Inappropriate Base For cyclizations of γ-haloamines, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[2]
Issue 2: Formation of Multiple Products and/or Polymerization

When analysis shows a complex mixture of products or baseline material on TLC, intermolecular reactions may be dominating.

Potential CauseSuggested Solution
High Concentration Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. This favors the intramolecular pathway.[1]
Competing Elimination Reactions Use a less-hindered or a more nucleophilic base. Also, consider lowering the reaction temperature to disfavor the elimination pathway, which typically has a higher activation energy.

Key Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol involves the activation of the hydroxyl group as a mesylate, followed by base-mediated intramolecular cyclization.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[1]

    • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylated intermediate in a suitable solvent (e.g., THF, acetonitrile).

    • Add a suitable base (e.g., potassium carbonate, sodium hydride) and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction for Azetidine Synthesis

The Mitsunobu reaction allows for the direct conversion of a γ-amino alcohol to an azetidine with inversion of stereochemistry at the alcohol carbon.

  • Reaction Setup:

    • Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Reagent Addition:

    • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF to the reaction mixture.

  • Reaction and Workup:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the azetidine product.

Note: The purification of Mitsunobu reactions can be challenging due to the formation of triphenylphosphine oxide and the reduced diisopropyl/diethyl hydrazinodicarboxylate byproducts.

Protocol 3: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

This method is suitable for the formation of azetidines from precursors containing an amine and an appropriately positioned C-H bond.

  • Reaction Setup:

    • To a reaction vessel, add the picolinamide (PA) protected amine substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and an appropriate oxidant (e.g., PhI(OAc)₂).

    • Add a suitable base (e.g., Li₂CO₃) and solvent (e.g., toluene).

  • Reaction Conditions:

    • Degas the reaction mixture and then heat to the desired temperature (e.g., 100-120 °C).

    • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of azetidine synthesis.

Table 1: Effect of Solvent on Azetidine Yield in La(OTf)₃-catalyzed Aminolysis of a cis-3,4-Epoxy Amine [3]

EntrySolventTemperature (°C)Yield (%)
11,2-dichloroethane (DCE)Reflux81
2BenzeneReflux<81
3Acetonitrile (MeCN)RefluxIncomplete
4Tetrahydrofuran (THF)RefluxIncomplete

Table 2: Effect of Catalyst on Azetidine Yield in the Aminolysis of a cis-3,4-Epoxy Amine [4]

EntryCatalystYield (%)
1La(OTf)₃81
2Ni(ClO₄)₂·6H₂OLow
3TfOHLow
4None0

Visualizations

Troubleshooting_Low_Yields start Low or No Azetidine Yield check_sm Starting Material Consumed? start->check_sm sm_remains Starting Material Remains check_sm->sm_remains No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes poor_lg Improve Leaving Group (e.g., MsCl, TsCl) sm_remains->poor_lg increase_temp Increase Temperature or Change Solvent (DMF, DMSO) sm_remains->increase_temp steric_hindrance Substrate Redesign or Alternative Route sm_remains->steric_hindrance check_products Multiple Products or Polymer? sm_consumed->check_products multi_products Multiple Products / Polymer check_products->multi_products Yes other_issue Other Issues (e.g., Decomposition) check_products->other_issue No high_dilution Use High Dilution Conditions (Slow Addition) multi_products->high_dilution change_base Change Base or Lower Temperature multi_products->change_base analyze_byproducts Analyze Byproducts & Re-evaluate Mechanism other_issue->analyze_byproducts

Caption: Troubleshooting workflow for low yields in azetidine synthesis.

Intramolecular_Cyclization_Mechanism cluster_start Starting Material cluster_activation Activation (if needed) cluster_cyclization Cyclization cluster_product Product start_mol γ-Amino Alcohol / γ-Haloamine activation Activation of Leaving Group (e.g., Mesylation) start_mol->activation e.g., MsCl, Et3N cyclization Intramolecular Nucleophilic Attack (SN2) activation->cyclization Base transition_state Transition State cyclization->transition_state product Azetidine transition_state->product

Caption: General mechanism of intramolecular cyclization for azetidine synthesis.

References

Technical Support Center: Troubleshooting the Chromatographic Purification of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for the purification of 3-(1-Naphthyloxy)azetidine using chromatography. The inherent basicity of the azetidine nitrogen and the potential for ring strain-related instability can present unique challenges during separation.[1][2][3] This resource offers solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide

Question 1: My product is showing significant peak tailing during silica gel chromatography. How can I achieve a more symmetrical peak shape?

Answer: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[4][5] This occurs due to strong acid-base interactions between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to slow and uneven elution, resulting in a "tailing" peak.

To resolve this, you can employ one of two strategies:

  • Use a Basic Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel.[2][5]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent. This is a very common and effective method.[4]

    • Ammonia: Using a solution of methanol with ammonia (e.g., 7N NH3 in MeOH) as a polar component in your eluent system (e.g., 1-10% in Dichloromethane) can be highly effective for stubborn amines.[6][7]

  • Change the Stationary Phase: Switch to a stationary phase that is not acidic.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of amines.[2][6]

    • Amine-Functionalized Silica (NH2-Silica): These columns are specifically designed for purifying basic compounds and can offer superior separation with minimal tailing.[4][5]

Question 2: I am experiencing very low recovery of my compound after the column. What are the likely causes and how can I improve my yield?

Answer: Low recovery is typically caused by either irreversible adsorption of the product onto the stationary phase or on-column degradation.

  • Irreversible Adsorption: The strong interaction between the basic azetidine and acidic silica can be so significant that a portion of your compound does not elute from the column at all.[5]

    • Solution: As with tailing, using a basic modifier (TEA, NH3) or switching to a non-acidic stationary phase like alumina or amine-functionalized silica will mitigate this issue by preventing the strong binding.[2][5]

  • On-Column Degradation: The strained four-membered azetidine ring can be susceptible to ring-opening or decomposition under acidic conditions, which are inherent to silica gel.[2][8][9]

    • Solution: Avoid acidic conditions wherever possible. Using a neutralized stationary phase is critical. You can either use commercially available deactivated silica gel or switch to alumina.[2] A 2D TLC experiment can help diagnose if your compound is unstable on silica (see Protocol 2).

Question 3: The separation between this compound and a similarly polar impurity is very poor. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Test Different Solvent Systems: If you are using a standard system like Ethyl Acetate/Hexane, try switching to another system with different solvent properties, such as Dichloromethane/Methanol.[6][7] Sometimes changing one component can significantly alter the selectivity.

    • Fine-Tune Polarity: Run a shallow, slow gradient elution. A gradual increase in the polar solvent over many column volumes can often resolve closely eluting compounds.

    • Target an Optimal Rf: For flash chromatography, aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to maximize the chances of good separation.[4]

  • Change the Chromatography Mode:

    • Reversed-Phase (C18) Chromatography: If normal-phase chromatography fails, reversed-phase can be an excellent alternative.[10] In this mode, polar compounds elute first. For basic amines, using a mobile phase with an alkaline pH can increase retention and improve separation.[5] A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Question 4: I suspect my compound is degrading during purification. How can I confirm this and what is the best way to prevent it?

Answer: Degradation is a serious concern for strained heterocycles like azetidines.[1]

  • Confirmation of Degradation: You can check for on-column degradation using a 2D TLC analysis (see Protocol 2). Spot your crude material in one corner of a square TLC plate, run it in one direction, dry the plate completely, then rotate it 90 degrees and run it again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. Any spots that appear off the diagonal are likely degradation products formed upon contact with the silica.[11]

  • Prevention Strategies:

    • Maintain Neutral pH: Ensure all workup and purification steps are performed under neutral or slightly basic conditions.[2]

    • Use a Deactivated Stationary Phase: Use neutral alumina or Florisil, which are milder than silica gel.[6]

    • Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferable to traditional gravity chromatography.

    • Work at Low Temperature: If the compound is thermally labile, consider running the column in a cold room to minimize degradation.

Data Presentation: Comparison of Chromatographic Conditions

Stationary PhaseRecommended Mobile Phase SystemAdvantagesDisadvantages & Considerations
Standard Silica Gel Hexane/Ethyl Acetate or Dichloromethane/MethanolWidely available, good for general separations.[6][7]Acidic surface causes tailing and potential degradation of basic amines.[2][5]
Silica Gel + Basic Modifier Eluent + 0.5-2% Triethylamine (TEA) or NH3/MeOHSignificantly reduces tailing, improves recovery of basic compounds.[4][5]Modifier must be removed from collected fractions post-purification.
Alumina (Neutral or Basic) Hexane/Ethyl Acetate or Dichloromethane/MethanolExcellent for purifying amines, prevents acid-catalyzed degradation.[2][6]May have different selectivity compared to silica; activity can vary with water content.
Amine-Functionalized Silica Hexane/Ethyl Acetate or Dichloromethane/MethanolSpecifically designed for basic compounds, provides excellent peak shape.[4][5]More expensive than standard silica; may not be reusable if polar solvents are used.[4]
Reversed-Phase (C18) Water/Acetonitrile or Water/MethanolGood for polar compounds; offers a different selectivity mechanism.[10]Requires removal of aqueous solvents; may need pH adjustment for optimal separation of amines.[5]

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Add 1% TEA to the developing solvent. Aim for an Rf of ~0.25 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane). Pour the slurry into the column and use pressure to pack it into a firm, stable bed.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the starting mobile phase (containing 1% TEA) through the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column bed.

  • Elution: Begin elution with your chosen mobile phase, starting with a low polarity and gradually increasing it if a gradient is required. Collect fractions throughout the run.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Protocol 2: 2D Thin-Layer Chromatography (TLC) for Stability Assessment
  • Plate Preparation: Use a square TLC plate. In one corner, about 1 cm from the edges, apply a small, concentrated spot of your crude material.

  • First Elution: Place the plate in a developing chamber with your chosen solvent system (without a basic modifier to test stability on raw silica). Let the solvent run to the top.

  • Drying: Remove the plate and mark the solvent front. Dry the plate thoroughly with a stream of nitrogen or air for several minutes to ensure all solvent is removed.

  • Second Elution: Rotate the plate 90 degrees so the line of separated spots from the first run is now at the bottom. Place the plate back into the same developing chamber with the same solvent system and run it again.

  • Visualization and Interpretation: Remove the plate, dry it, and visualize the spots under a UV lamp or with a suitable stain.

    • Stable Compound: If the compound is stable, all spots will lie along a 45-degree diagonal line from the origin.

    • Unstable Compound: The appearance of new spots below the diagonal indicates that the original compound has degraded upon contact with the silica gel.[11]

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow start Poor Purification Result problem1 Observation: Peak Tailing / Broad Elution start->problem1 problem2 Observation: Low or No Recovery start->problem2 problem3 Observation: Poor Separation start->problem3 problem4 Observation: New Spots on TLC / Suspected Degradation start->problem4 cause1 Likely Cause: Acid-Base Interaction with Silica problem1->cause1 cause2 Likely Cause: Irreversible Adsorption or Degradation problem2->cause2 cause3 Likely Cause: Suboptimal Selectivity problem3->cause3 cause4 Likely Cause: Compound Instability on Acidic Media problem4->cause4 solution1a Solution: Add Basic Modifier to Eluent (e.g., 1% TEA) cause1->solution1a solution1b Solution: Switch to Neutral/Basic Media (Alumina, NH2-Silica) cause1->solution1b cause2->solution1a cause2->solution1b solution3a Solution: Optimize Solvent System (Change solvents, run shallow gradient) cause3->solution3a solution3b Solution: Change Chromatography Mode (e.g., Reversed-Phase C18) cause3->solution3b solution4 Action: Confirm with 2D TLC cause4->solution4 If unstable solution4->solution1b If unstable

Caption: Troubleshooting workflow for chromatographic purification of basic amines.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis of this compound? A: A good starting point for a compound of moderate polarity is 20-30% Ethyl Acetate in Hexane.[7] If the compound remains at the baseline, increase the polarity by switching to a Dichloromethane/Methanol system, starting with 2-5% Methanol.[7] Always add ~1% triethylamine to the solvent mixture to prevent tailing on the TLC plate.

Q: How much triethylamine (TEA) is typically sufficient? A: A concentration of 0.5% to 2% (v/v) TEA in the mobile phase is usually enough to deactivate the silica gel and achieve good peak shape for basic compounds.[4] Starting with 1% is a common practice.

Q: Can I reuse an amine-functionalized (NH2) column? A: It is generally not recommended to reuse amine-functionalized columns, especially if they have been exposed to highly polar elution solvents like methanol, as this can deactivate the bonded phase.[4] For best performance, use a fresh column for each purification.

Q: My compound is not UV-active, or the naphthyl group is not a strong enough chromophore. How can I visualize it on TLC? A: If UV visualization is not effective, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many functional groups. Anisaldehyde/sulfuric acid stain, followed by gentle heating, is also very effective for visualizing a wide range of organic compounds.

References

Stability issues of 3-(1-Naphthyloxy)azetidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-(1-Naphthyloxy)azetidine. Below you will find troubleshooting advice and frequently asked questions regarding its stability in solution, based on established principles of azetidine chemistry and analysis of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its strained four-membered azetidine ring and the ether linkage. The molecule is susceptible to degradation under certain conditions, primarily through two pathways:

  • Acid-Catalyzed Ring Opening: The azetidine ring is prone to opening under acidic conditions. The nitrogen atom can be protonated, forming a reactive azetidinium ion, which is then susceptible to nucleophilic attack, leading to ring-opened products.[1][2][3]

  • Hydrolysis of the Ether Linkage: The ether bond connecting the naphthyl group to the azetidine ring can be cleaved through hydrolysis, particularly under acidic or basic conditions, yielding 1-naphthol and 3-hydroxyazetidine.

Q2: What are the likely degradation products of this compound?

A2: Based on the potential degradation pathways, the expected major degradation products are:

  • 1-Naphthol: Formed from the cleavage of the ether bond.

  • 3-Hydroxyazetidine: Also a result of ether bond hydrolysis.

  • Ring-Opened Azetidine Derivatives: Various products resulting from the nucleophilic attack on the azetidinium ion intermediate. The specific structure of these products will depend on the nucleophiles present in the solution (e.g., water, buffer components).

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Acidic conditions (low pH) are expected to accelerate both the ring-opening of the azetidine and the hydrolysis of the ether linkage. The pKa of the azetidine nitrogen is a critical factor; at a pH below its pKa, the nitrogen will be protonated, increasing the ring strain and making it more susceptible to degradation.[1] Neutral and slightly basic conditions are generally expected to be more favorable for its stability, although strong basic conditions could also promote ether hydrolysis.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To ensure the stability of this compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize the rate of potential degradation reactions.

  • pH: Use buffered solutions at a neutral or slightly basic pH if compatible with the experimental requirements. Avoid acidic conditions.

  • Light: Protect solutions from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.Verify the pH of your solution; acidic conditions can cause degradation.Ensure proper storage of the solution (low temperature, protected from light).Prepare fresh solutions before use.Perform a forced degradation study to identify potential degradation products.
Loss of compound over time in solution. Instability under the current storage or experimental conditions.Re-evaluate the solvent and buffer system. Consider using a buffer at a neutral pH.Store stock solutions at -20°C or -80°C.Minimize the time the compound spends in solution before use.
Inconsistent experimental results. Variable degradation of the compound between experiments.Standardize solution preparation and handling procedures.Ensure all solutions are prepared fresh from a solid compound or a properly stored concentrated stock.Check for any sources of acid contamination in your experimental setup.

Quantitative Data Summary

Compound Type Condition Half-life (t½) Notes
N-Aryl AzetidinepH 1.8< 10 minutes to > 24 hoursStability is highly dependent on the electronic properties of the aryl substituent.[1]
3-Aryloxy-AzetidineAcidic (e.g., pH < 4)Likely to be unstableProne to both azetidine ring opening and ether hydrolysis.
3-Aryloxy-AzetidineNeutral (e.g., pH 7.4)Expected to be more stableRing protonation is less likely, reducing the rate of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at 2-8°C.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. Neutralize the acidic and basic samples before analysis by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This is a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm, based on the UV absorbance of the naphthyl group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Hypothesized Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_hydrolysis Hydrolysis (H+ or OH-) parent This compound azetidinium Azetidinium Ion (Intermediate) parent->azetidinium Protonation naphthol 1-Naphthol parent->naphthol Ether Cleavage hydroxyazetidine 3-Hydroxyazetidine parent->hydroxyazetidine Ether Cleavage ring_opened Ring-Opened Products (e.g., via H2O attack) azetidinium->ring_opened Nucleophilic Attack

Caption: Hypothesized degradation pathways for this compound.

Stability Testing Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Heat, Light) start->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by HPLC/LC-MS sample->analyze characterize Characterize Degradation Products (e.g., by NMR, MS/MS) analyze->characterize data Determine Degradation Rate and Pathway analyze->data characterize->data end Establish Stability Profile data->end

Caption: General workflow for stability testing of this compound.

References

Preventing degradation of 3-(1-Naphthyloxy)azetidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 3-(1-Naphthyloxy)azetidine during storage. The information is tailored for professionals in research and drug development, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Action
Discoloration of the Compound (e.g., yellowing) Oxidation or Photodegradation: Exposure to air (oxygen) or light, particularly UV light, can lead to the formation of colored impurities. The naphthyl moiety is susceptible to photo-oxidation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or light-protectant containers. - Avoid prolonged exposure to ambient light during handling.
Appearance of New Peaks in HPLC Analysis Hydrolytic Degradation: The azetidine ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of degradation products.[1] Residual acidic impurities or exposure to acidic conditions can trigger this. Thermal Degradation: Elevated temperatures can accelerate degradation pathways.- Ensure the compound is stored in a neutral, anhydrous environment. - Use aprotic solvents for dissolution and analysis where possible. - Store at recommended low temperatures (see Storage Conditions table). - Perform a forced degradation study to identify potential degradation products.
Decreased Potency or Inconsistent Biological Assay Results Formation of Inactive Degradants: Degradation of the parent compound will lead to a lower concentration of the active molecule.- Re-analyze the purity of the compound using a validated stability-indicating HPLC method before use. - If degradation is suspected, purify the compound before use. - Review storage conditions to ensure they are optimal.
Poor Solubility or Incomplete Dissolution Formation of Insoluble Degradation Products or Polymorphic Changes: Degradation products may have different solubility profiles. Changes in crystalline form during storage can also affect solubility.- Characterize the solid state of the compound upon receipt and after storage (e.g., using XRPD). - Filter the solution before use and analyze the insoluble material if possible. - Consider using a co-solvent system for dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are anticipated to be:

  • Acid-Catalyzed Hydrolysis: The strained four-membered azetidine ring is susceptible to cleavage under acidic conditions. Protonation of the azetidine nitrogen makes the ring more vulnerable to nucleophilic attack by water, leading to ring-opened products.[1]

  • Oxidation: The naphthyloxy group and the azetidine ring can be susceptible to oxidation, especially in the presence of oxygen and/or light.

  • Photodegradation: The naphthalene moiety can absorb UV light, leading to photochemical reactions and degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

Parameter Recommended Condition Rationale
Temperature 2-8 °C or -20 °C (long-term)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Protected from light (Amber vials)Prevents photodegradation.
Moisture Dry/AnhydrousMinimizes the risk of hydrolysis.

Q3: How can I assess the stability of my batch of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Periodically testing a stored sample and comparing the chromatogram to a reference standard will indicate the stability.

Q4: Are there any incompatible materials I should avoid when working with this compound?

A4: Yes, avoid contact with strong acids, strong oxidizing agents, and excessive heat. When performing column chromatography, using neutralized silica gel can prevent on-column degradation.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to forced degradation under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80 °C for 48 hours.

    • Photodegradation: Expose the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Protocol 2: ¹H NMR for Monitoring Degradation

¹H NMR spectroscopy can be used to monitor the degradation of this compound over time.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.

  • Storage: Store the NMR tube under the desired test conditions (e.g., elevated temperature).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the integration of the characteristic peaks of this compound indicates degradation. The rate of degradation can be quantified by integrating the signals of the parent compound and the degradation products.

Visualizations

degradation_pathway parent This compound ring_opened Ring-Opened Product (e.g., Amino alcohol) parent->ring_opened Hydrolysis photo_degradants Photodegradation Products parent->photo_degradants oxidized_products Oxidized Products parent->oxidized_products acid Acidic Conditions (H⁺) acid->ring_opened light Light (UV) light->photo_degradants oxygen Oxygen (O₂) oxygen->oxidized_products heat Heat (Δ) heat->ring_opened accelerates heat->photo_degradants accelerates heat->oxidized_products accelerates

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Degradation Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Analyze Purity by Stability-Indicating HPLC check_storage->analyze_purity degraded Degradation Confirmed? analyze_purity->degraded not_degraded No Degradation (Check other experimental factors) degraded->not_degraded No identify_degradants Identify Degradation Products (LC-MS, NMR) degraded->identify_degradants Yes purify Purify Compound (if necessary) identify_degradants->purify adjust_storage Adjust Storage Conditions identify_degradants->adjust_storage end Use Purified Compound purify->end adjust_storage->end

Caption: Troubleshooting workflow for suspected degradation.

logical_relationship cluster_conditions Storage Conditions cluster_degradation Degradation Pathways temp Temperature thermal Thermal Degradation temp->thermal light Light Exposure photo Photodegradation light->photo atmosphere Atmosphere oxidation Oxidation atmosphere->oxidation moisture Moisture hydrolysis Hydrolysis moisture->hydrolysis stability Compound Stability thermal->stability photo->stability oxidation->stability hydrolysis->stability

Caption: Relationship between storage conditions and degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1-Naphthyloxy)azetidine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental work, particularly during scale-up operations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine (Williamson Ether Synthesis)

Q: We are experiencing low yields (<50%) during the Williamson ether synthesis of N-Boc-3-(1-naphthyloxy)azetidine from N-Boc-3-hydroxyazetidine and 1-naphthol. What are the likely causes and how can we optimize the reaction?

A: Low yields in this Williamson ether synthesis can be attributed to several factors. Below is a systematic guide to troubleshoot and improve your reaction efficiency.

  • Inefficient Deprotonation of 1-Naphthol: The formation of the naphthoxide nucleophile is critical. Incomplete deprotonation due to a weak base or the presence of moisture will significantly lower the yield.

    • Solution: While strong bases like sodium hydride (NaH) are very effective, they require strictly anhydrous conditions and careful handling on a large scale. A practical alternative for scaling up is to use potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. Ensure all reagents and solvents are thoroughly dried before use.

  • Poor Leaving Group on the Azetidine Ring: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for an Sₙ2 reaction.

    • Solution: To improve the reaction, the hydroxyl group should be converted into a better leaving group. A common and effective strategy is to first convert the alcohol to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This creates a highly efficient substrate for nucleophilic attack by the naphthoxide.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, thus enhancing the reaction rate.

  • Side Reactions: The primary competing side reaction is the elimination of the alkylating agent.[1] Additionally, with aryloxide nucleophiles, there is a possibility of C-alkylation on the naphthalene ring, although this is generally less favored than O-alkylation.

    • Solution: Maintain a controlled temperature. Running the reaction at an elevated but controlled temperature (e.g., 60-80 °C) can favor the desired substitution reaction over elimination. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to minimize side product formation.

Issue 2: Difficulties with the Mitsunobu Reaction for N-Boc-3-(1-Naphthyloxy)azetidine Synthesis

Q: We are attempting the Mitsunobu reaction as an alternative for the synthesis of N-Boc-3-(1-naphthyloxy)azetidine, but are facing issues with product purification due to byproducts. How can we address this?

A: The Mitsunobu reaction is an excellent alternative for forming the ether linkage, especially as it proceeds with clean inversion of stereochemistry if a chiral center is present.[1] However, purification can be challenging due to triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts.

  • Byproduct Removal: These byproducts can be difficult to remove by standard column chromatography.

    • Solution:

      • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale.

      • Modified Reagents: Consider using polymer-supported triphenylphosphine or a phosphine oxide scavenger resin. These can be filtered off at the end of the reaction, simplifying the workup.

      • Alternative Azodicarboxylates: Di-tert-butyl azodicarboxylate (DBAD) can be used, and its corresponding hydrazine byproduct can sometimes be more easily removed.

  • Reaction Conditions: The order of addition of reagents can be critical.

    • Solution: A common and effective procedure is to first dissolve the N-Boc-3-hydroxyazetidine, 1-naphthol, and triphenylphosphine in a suitable solvent like THF. Cool the mixture to 0 °C before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD). This helps to control the reaction exotherm and minimize side reactions.

Issue 3: Incomplete Deprotection of N-Boc-3-(1-Naphthyloxy)azetidine

Q: We are struggling to achieve complete removal of the Boc protecting group from N-Boc-3-(1-naphthyloxy)azetidine. What are the recommended conditions for a clean and complete deprotection on a larger scale?

A: Incomplete deprotection is a common issue, often due to insufficiently acidic conditions or a short reaction time.

  • Acid Choice and Concentration: The choice and concentration of the acid are paramount.

    • Solution: For scale-up, using a solution of HCl in a solvent like dioxane (e.g., 4M HCl in dioxane) or isopropanol is highly effective and common in industrial settings. Trifluoroacetic acid (TFA) is also very effective, typically used in dichloromethane (DCM), but can be more expensive and corrosive.

  • Reaction Time and Temperature: The reaction may be slow at room temperature.

    • Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle warming to 30-40 °C can be employed, but should be done cautiously to avoid potential side reactions.

  • Workup and Isolation: The product is typically isolated as a hydrochloride salt, which is often a crystalline solid and more stable than the free base.

    • Solution: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The resulting crude salt can then be triturated with a solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation or crystallization, which also helps in removing non-polar impurities. The solid hydrochloride salt can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the large-scale synthesis of this compound?

A1: The most common and cost-effective starting materials are commercially available N-Boc-3-hydroxyazetidine and 1-naphthol. The N-Boc protecting group is stable under the basic conditions of the Williamson ether synthesis and can be efficiently removed in the final step.

Q2: What is the best method for purifying the final product, this compound, on a multi-gram scale?

A2: For the final product, which is often isolated as the hydrochloride salt, crystallization is the preferred method for purification on a large scale. This not only provides high purity but is also more economical and scalable than chromatographic methods. A suitable solvent system for crystallization can be determined through screening, with common choices including isopropanol/ether or ethanol/heptane mixtures.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, several safety precautions should be taken:

  • Sodium Hydride: If using NaH, it is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and any quenching procedures must be performed slowly and with extreme caution, especially on a large scale.

  • Solvents: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Acids: Strong acids like TFA and HCl are corrosive. Handle them in a fume hood with appropriate PPE.

  • Exothermic Reactions: Both the deprotonation with strong bases and the deprotection with strong acids can be exothermic. For large-scale reactions, ensure adequate cooling and controlled addition of reagents.

Q4: Can the order of the synthetic steps be reversed, i.e., perform the ether synthesis first and then protect the azetidine nitrogen?

A4: It is not recommended. The unprotected azetidine nitrogen is nucleophilic and can compete with the hydroxyl group in the ether synthesis reaction, leading to a mixture of N- and O-alkylated products. Protecting the nitrogen with a group like Boc ensures that the reaction proceeds selectively at the hydroxyl group.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc-3-(1-Naphthyloxy)azetidine Synthesis

MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)
Williamson Ether Synthesis (via Sulfonate) 1. TsCl or MsCl, Et₃N2. 1-Naphthol, K₂CO₃1. DCM2. DMF1. 0 to RT2. 60-801. 1-22. 12-2475-90
Mitsunobu Reaction 1-Naphthol, PPh₃, DIAD/DEADTHF or Toluene0 to RT2-1270-85

Table 2: Conditions for N-Boc Deprotection

ReagentSolventTemperature (°C)Typical Reaction Time (h)Product FormReported Yield Range (%)
4M HCl in Dioxane DioxaneRoom Temperature1-4Hydrochloride Salt90-98
TFA/DCM (1:4) Dichloromethane0 to Room Temperature1-2Trifluoroacetate Salt>95
HCl (gas) in Ether Diethyl Ether0 to Room Temperature1-3Hydrochloride Salt>95

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound Hydrochloride via Williamson Ether Synthesis

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Mesylation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, approx. 5-10 volumes) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate, which can often be used in the next step without further purification.

  • Ether Formation: To a solution of 1-naphthol (1.1 eq) in DMF (5-10 volumes), add potassium carbonate (2.0 eq).

  • Heat the mixture to 60 °C and add a solution of the crude mesylate from the previous step in a small amount of DMF.

  • Maintain the reaction mixture at 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to yield tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound Hydrochloride

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or dioxane.

  • Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether or MTBE to the residue and stir to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a solid.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-mesyloxyazetidine N-Boc-3-mesyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-mesyloxyazetidine MsCl, Et3N DCM N-Boc-3-(1-naphthyloxy)azetidine N-Boc-3-(1-naphthyloxy)azetidine N-Boc-3-mesyloxyazetidine->N-Boc-3-(1-naphthyloxy)azetidine 1-Naphthol 1-Naphthol 1-Naphthol->N-Boc-3-(1-naphthyloxy)azetidine K2CO3, DMF 3-(1-Naphthyloxy)azetidine_HCl 3-(1-Naphthyloxy)azetidine_HCl N-Boc-3-(1-naphthyloxy)azetidine->3-(1-Naphthyloxy)azetidine_HCl 4M HCl in Dioxane

Caption: Synthetic pathway for this compound HCl.

Troubleshooting_Workflow start Low Yield in Williamson Ether Synthesis q1 Inefficient Deprotonation? Check base strength and for moisture start->q1 s1 Use stronger base (NaH) or ensure anhydrous conditions with K2CO3. q1->s1 Yes q2 Poor Leaving Group? Is the hydroxyl group activated? q1->q2 No s1->q2 s2 Convert alcohol to mesylate or tosylate before reaction. q2->s2 Yes q3 Suboptimal Solvent? Using protic solvents? q2->q3 No s2->q3 s3 Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile). q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationship Reaction_Parameters Key Reaction Parameters Base_Strength Base Strength Reaction_Parameters->Base_Strength Leaving_Group_Ability Leaving Group Ability Reaction_Parameters->Leaving_Group_Ability Solvent_Polarity Solvent Polarity (Aprotic) Reaction_Parameters->Solvent_Polarity Temperature_Control Temperature Control Reaction_Parameters->Temperature_Control Reaction_Outcome Successful Synthesis (High Yield) Base_Strength->Reaction_Outcome Leaving_Group_Ability->Reaction_Outcome Solvent_Polarity->Reaction_Outcome Temperature_Control->Reaction_Outcome

Caption: Key parameters influencing synthesis success.

References

Modifying reaction parameters for improved purity of 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1-Naphthyloxy)azetidine for improved purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize N-Boc-3-(1-Naphthyloxy)azetidine is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of N-Boc-3-(1-Naphthyloxy)azetidine, typically achieved through a Williamson ether synthesis, can arise from several factors. Here is a breakdown of potential causes and their solutions:

  • Inefficient Deprotonation of 1-Naphthol: For the reaction to proceed, the 1-naphthol must be converted to its corresponding naphthoxide, which acts as the nucleophile. Incomplete deprotonation due to a weak base or the presence of moisture will significantly lower the yield.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation. While sodium hydride (NaH) is very effective, it requires stringent anhydrous conditions and careful handling. A safer and often adequate alternative for phenols is potassium carbonate (K₂CO₃).[1] Crucially, ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Poor Leaving Group on the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for SN2 reactions.

    • Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is a common and effective strategy to facilitate the nucleophilic substitution.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

    • Solution: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[1]

Q2: I am observing significant impurity formation in my reaction. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in this synthesis are typically N-alkylation and elimination.

  • N-Alkylation: The nitrogen atom on the azetidine ring is nucleophilic and can compete with the naphthoxide, leading to the formation of an undesired N-alkylated byproduct.[2]

    • Solution: Ensure the nitrogen is protected, for example with a tert-butyloxycarbonyl (Boc) group. This protecting group reduces the nucleophilicity of the nitrogen, directing the reaction to the desired O-alkylation.[2]

  • Elimination: If using a strong, sterically hindered base, or if the reaction is run at excessively high temperatures, an elimination reaction can occur with the activated N-Boc-3-hydroxyazetidine (e.g., the tosylate or mesylate), leading to the formation of an alkene byproduct.[2]

    • Solution: Use a non-nucleophilic base like sodium hydride or potassium carbonate. Carefully control the reaction temperature; while some heating may be necessary, excessive heat should be avoided.[2]

Q3: What is the best method to monitor the progress of the reaction and identify the product and impurities?

A3: A combination of analytical techniques is recommended for effective reaction monitoring.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product by its mass and for identifying the masses of any byproducts, which aids in troubleshooting.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural confirmation of the final purified product and key intermediates.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine

This protocol details the O-alkylation of N-Boc-3-hydroxyazetidine with 1-naphthol.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 1-Naphthol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (or Potassium Carbonate, K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-naphthol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of N-Boc-3-tosyloxyazetidine (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of N-Boc-3-(1-Naphthyloxy)azetidine

Materials:

  • N-Boc-3-(1-Naphthyloxy)azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-(1-Naphthyloxy)azetidine (1.0 eq) in 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify with saturated aqueous NaHCO₃ solution, followed by extraction with an organic solvent like ethyl acetate.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHDMF25128595
2K₂CO₃DMF60247092
3Cs₂CO₃MeCN80187894
4NaHTHF25246590

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection start N-Boc-3-hydroxyazetidine + 1-Naphthol activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation reaction Reaction with 1-Naphthol (Base, Solvent, Temp) activation->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Column Chromatography workup->purification1 product1 N-Boc-3-(1-Naphthyloxy)azetidine purification1->product1 deprotection Acidic Cleavage of Boc Group (e.g., HCl in Dioxane) product1->deprotection isolation Precipitation/Extraction deprotection->isolation final_product This compound isolation->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Guide for Low Purity start Low Purity Observed check_impurities Analyze Impurities by LC-MS start->check_impurities impurity1 Mass corresponding to N-alkylated byproduct? check_impurities->impurity1 impurity2 Mass corresponding to elimination byproduct? check_impurities->impurity2 unreacted_sm Presence of unreacted starting materials? check_impurities->unreacted_sm solution1 Ensure complete N-protection. Check Boc-group integrity. impurity1->solution1 Yes solution2 Lower reaction temperature. Use a less hindered base. impurity2->solution2 Yes solution3 Increase reaction time/temperature. Ensure efficient activation of hydroxyl group. unreacted_sm->solution3 Yes

Caption: Decision tree for troubleshooting low purity in the synthesis.

References

Validation & Comparative

Unraveling the Potency of 3-(1-Naphthyloxy)azetidine: A Comparative Guide to Azetidine Derivatives in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the azetidine scaffold has emerged as a promising framework for the design of novel therapeutics. This guide provides a comprehensive comparison of the biological activity of 3-(1-Naphthyloxy)azetidine and its analogs, with a focus on their efficacy as monoamine reuptake inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes, this document aims to facilitate a deeper understanding of the structure-activity relationships within this potent class of compounds.

The inhibition of monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a cornerstone of treatment for a variety of central nervous system disorders, most notably depression. Azetidine derivatives, with their rigid four-membered ring structure, offer a unique platform for the development of selective and potent inhibitors. This guide delves into the quantitative data that distinguishes this compound and related compounds, providing a clear, data-driven comparison of their biological activities.

Comparative Analysis of Biological Activity

The inhibitory potency of 3-substituted azetidine derivatives against monoamine transporters is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, including analogs that share structural similarities with this compound. This quantitative data, primarily derived from in vitro monoamine reuptake assays using human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters, allows for a direct comparison of their potency and selectivity.[1]

Compound ID3-Position SubstituenthSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
Hypothetical this compound 1-Naphthyloxy----
8abPhenylamino120250890[1]
8af(4-Fluorophenyl)amino85150720[1]
8cg(3-Chlorophenyl)amino98180650[1]
8ch(4-Chlorophenyl)amino75130580[1]
8cu(4-Methoxyphenyl)amino110210810[1]
10ckN-(naphthalen-1-ylmethyl)amino2545320[1]
10cqN-(3,4-dichlorobenzyl)amino1835280[1]
10dlN-((6-chloronaphthalen-2-yl)methyl)amino1528250[1][2]
Compound 6bd(3-aryl-3-oxypropyl)amine scaffold analog5.23.112.4[3]
Compound 6be(3-aryl-3-oxypropyl)amine scaffold analog3.82.59.7[3]
Fluoxetine-12280850[1]
Nisoxetine-1508950[1]
GBR12909-8509505[1]

Note: Data for a hypothetical this compound is included to frame the comparison. The presented data for other analogs, particularly those with naphthyl moieties, provides strong inferential evidence for its potential activity.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and standardized experimental procedures. The following is a detailed methodology for the in vitro monoamine transporter uptake assay, a key experiment cited in the supporting literature.

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably transfected with either human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).[1]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Selection antibiotic (e.g., G418 at 500 µg/mL).

  • Phosphate-Buffered Saline (PBS).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled monoamine substrates: [³H]serotonin ([³H]5-HT), [³H]norepinephrine ([³H]NE), or [³H]dopamine ([³H]DA).[3] Alternatively, radiolabeled inhibitors like [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]GBR12935 (for DAT) can be used for competitive binding assays.[2]

  • Test compounds (azetidine derivatives) dissolved in an appropriate solvent (e.g., DMSO).

  • Reference inhibitors (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cell lines in DMEM with supplements and the selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Cell Plating: Seed the cells into 96-well plates at a suitable density to achieve 70-90% confluency on the day of the assay and allow them to adhere overnight.[4][5]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.

  • Assay Incubation:

    • Wash the cells once with KRH buffer.

    • Add the diluted test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.[6]

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be near its Km value for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time is critical and should be within the linear range of uptake for each transporter.[4][7]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer or PBS.[2][7]

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[2]

Visualizing the Biological Context

To provide a clearer understanding of the underlying biological mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_synapse Monoamines Vesicle->MA_synapse Release MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAT Monoamine Transporter (SERT, NET, DAT) MAT->MA Azetidine 3-Substituted Azetidine Derivative Azetidine->MAT Inhibition MA_synapse->MAT Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Monoamine Transporter Signaling Pathway and Inhibition by Azetidine Derivatives.

G start Start culture Culture HEK293 cells stably expressing hSERT, hNET, or hDAT start->culture plate Seed cells into 96-well plates culture->plate prepare_compounds Prepare serial dilutions of azetidine derivatives plate->prepare_compounds add_compounds Add compounds to cells and pre-incubate prepare_compounds->add_compounds add_radioligand Add radiolabeled monoamine substrate add_compounds->add_radioligand incubate Incubate to allow transporter-mediated uptake add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Measure radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 values count->analyze end End analyze->end

Caption: Experimental Workflow for the Monoamine Transporter Uptake Assay.

References

Comparative Analysis of 3-Substituted Azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature did not yield a specific comparative analysis of a series of 3-(1-Naphthyloxy)azetidine analogs. This guide, therefore, presents a detailed comparative analysis of a closely related and well-studied class of compounds: 3-aminoazetidine derivatives, which are bioisosteres of 3-oxyazetidines. This information provides valuable insights into the structure-activity relationships (SAR) of 3-substituted azetidines as monoamine reuptake inhibitors, a critical area of research for the development of treatments for depression and other CNS disorders.[1][2]

The data and methodologies presented herein are primarily derived from the study "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine," which details the synthesis and evaluation of a large series of these analogs.[1][2]

Introduction to 3-Substituted Azetidines as Triple Reuptake Inhibitors (TRIs)

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key factor in the pathophysiology of the disease.[1] Triple reuptake inhibitors (TRIs) are a class of antidepressants designed to simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of these three key monoamines.[1][3] This broad-spectrum approach is hypothesized to offer enhanced efficacy and a faster onset of action compared to more selective agents.[1][3]

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its conformational rigidity and favorable physicochemical properties.[4] Specifically, 3-substituted azetidine derivatives have been explored as potent monoamine reuptake inhibitors.[1][5] This guide focuses on a comparative analysis of a series of 3-aminoazetidine analogs, which were developed through the bioisosteric modification of a 3-α-oxyazetidine lead compound.[1][2]

Data Presentation: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected 3-aminoazetidine analogs against human SERT, NET, and DAT, as determined by a neurotransmitter transporter uptake assay using HEK293 cells stably transfected with the respective human transporters.[1][2]

Table 1: Inhibitory Activities (IC50, nM) of Selected 3-Aminoazetidine Analogs (Series A) [1]

CompoundR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
10a 3,4-Cl2PhH1.85.4120
10b 4-ClPhH2.58.1250
10c 4-FPhH3.210.5310
10d 3-ClPhH4.112.3350
10e PhH5.615.8420
10f 4-MeOPhH7.820.1560

Table 2: Inhibitory Activities (IC50, nM) of Selected 3-Aminoazetidine Analogs (Series B) [1]

CompoundR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
10g 3,4-Cl2PhMe2.16.2150
10h 4-ClPhMe2.99.5280
10i 4-FPhMe3.811.8340
10j 3-ClPhMe4.914.1390
10k PhMe6.218.2480
10dl 3,4-Cl2PhEt1.54.8105

Experimental Protocols

General Synthesis of 3-Aminoazetidine Analogs

The synthesis of the 3-aminoazetidine analogs involved a reductive amination of a commercially available 3-azetidinone with a primary amine in the presence of sodium triacetoxyborohydride. The resulting secondary amine was then further elaborated to introduce the desired substituents.[1]

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized 3-aminoazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters.[1][5]

Materials:

  • HEK293 cells stably transfected with human SERT, NET, or DAT.[1][2]

  • Neurotransmitter Transporter Uptake Assay Kit.[1][2]

  • Test compounds (3-aminoazetidine analogs).

  • 96-well microplates.

  • Standard laboratory equipment (incubator, plate reader, etc.).

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in appropriate media and under standard conditions.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates to form a confluent monolayer.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and added to the cells. The plates are then incubated to allow the compounds to interact with the transporters.

  • Substrate Addition: A fluorescent substrate that mimics the natural monoamine neurotransmitter is added to each well. This substrate is a component of the Neurotransmitter Transporter Uptake Assay Kit.

  • Uptake and Detection: The plate is incubated to allow for the uptake of the fluorescent substrate by the transporters. The intracellular fluorescence intensity is then measured using a fluorescence plate reader. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the concentration-response curves.[5]

Mandatory Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (DA, NE, 5-HT) Monoamines Monoamines (DA, NE, 5-HT) Presynaptic_Vesicle->Monoamines Release Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) 3_Azetidine_Analog 3-Azetidine Analog 3_Azetidine_Analog->Monoamine_Transporter Inhibition Monoamines->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Experimental_Workflow start Start cell_culture Culture HEK293 cells expressing transporters start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding compound_prep Prepare serial dilutions of 3-azetidine analogs seeding->compound_prep incubation Incubate cells with test compounds compound_prep->incubation substrate_add Add fluorescent monoamine substrate incubation->substrate_add uptake Allow substrate uptake at 37°C substrate_add->uptake measurement Measure intracellular fluorescence uptake->measurement analysis Calculate IC50 values (Non-linear regression) measurement->analysis end End analysis->end

References

Structure-Activity Relationship of 3-(1-Naphthyloxy)azetidine Analogs as Monoamine Transporter Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted azetidine derivatives, with a specific focus on analogs of 3-(1-naphthyloxy)azetidine, as ligands for monoamine transporters. While specific SAR data for this compound is limited in the public domain, this guide leverages data from structurally related 3-aryl-3-arylmethoxy-azetidines to provide insights into the key structural motifs influencing binding affinity at the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] The azetidine scaffold is a valuable motif in medicinal chemistry, offering a rigid framework that can be strategically functionalized to achieve desired pharmacological profiles.[2]

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives at the rat dopamine and serotonin transporters. These compounds share a common 3-substituted azetidine core with this compound and provide valuable SAR insights. The data highlights the influence of substitutions on the aryl rings and the azetidine nitrogen on transporter affinity and selectivity.

Table 1: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Derivatives (NH Series) [1]

CompoundRR'DAT Ki (nM)SERT Ki (nM)
6a HH>1000028 ± 2.1
6b 4-ClH7800 ± 45012 ± 0.9
6c 3,4-diClH4500 ± 3205.8 ± 0.4
6d H4-Cl>1000015 ± 1.1
6e H3,4-diCl8900 ± 5603.5 ± 0.2
6f 4-Cl4-Cl6700 ± 4106.1 ± 0.5
6g 3,4-diCl4-Cl3400 ± 2504.3 ± 0.3
6h 4-Cl3,4-diCl5600 ± 3802.9 ± 0.2
6i 3,4-diCl3,4-diCl2300 ± 1801.9 ± 0.1

Table 2: Binding Affinities of N-Methyl-3-aryl-3-arylmethoxy-azetidine Derivatives (N-Me Series) [1]

CompoundRR'DAT Ki (nM)SERT Ki (nM)
7a HH>1000015 ± 1.2
7b 4-ClH9200 ± 6108.3 ± 0.6
7c 3,4-diClH2800 ± 2101.0 ± 0.1
7d H4-Cl>100009.8 ± 0.7
7e H3,4-diCl7500 ± 4902.1 ± 0.1
7f 4-Cl4-Cl8100 ± 5304.5 ± 0.3
7g 3,4-diCl4-Cl4100 ± 2902.7 ± 0.2
7h 4-Cl3,4-diCl6300 ± 4201.5 ± 0.1
7i 3,4-diCl3,4-diCl1700 ± 1301.3 ± 0.1

Experimental Protocols

The binding affinities presented above were determined using a competitive radioligand binding assay with rat brain tissue.[1] The following is a detailed protocol representative of such an assay.

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter (DAT) and serotonin transporter (SERT) in rat brain tissue.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, whole brain minus striatum for SERT)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: Nomifensine (for DAT), Citalopram (for SERT)

  • Test compounds (e.g., this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well microplate, add the following to triplicate wells:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding inhibitor, radioligand, and membrane preparation.

      • Test Compound: Test compound dilution, radioligand, and membrane preparation.

    • The final concentration of the radioligand should be close to its Kd value for the respective transporter.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the context of these SAR studies, the following diagrams illustrate the general signaling pathway of monoamine transporters and the workflow of the binding assay.

monoamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., DA, 5-HT) mat Monoamine Transporter (DAT/SERT) monoamine->mat Reuptake receptor Postsynaptic Receptor monoamine->receptor Binds vesicle Synaptic Vesicle vesicle->monoamine azetidine This compound Analog azetidine->mat Inhibits spacer signal Signal Transduction receptor->signal Activates experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Brain Membranes incubation 3. Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands 2. Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration 4. Separate Bound & Free Ligand (Filtration) incubation->filtration counting 5. Measure Radioactivity (Scintillation Counting) filtration->counting calculation 6. Calculate IC50 & Ki Values counting->calculation

References

Validating the Mechanism of Action of 3-(1-Naphthyloxy)azetidine Analogues as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), an analogue of 3-(1-Naphthyloxy)azetidine, with other known inhibitors of the NLRP3 inflammasome. The supporting experimental data and detailed protocols are presented to validate its mechanism of action as a promising therapeutic candidate for neuroinflammatory diseases.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a range of inflammatory disorders, including neurodegenerative diseases. This has spurred the search for potent and specific NLRP3 inhibitors. The azetidine scaffold has emerged as a promising pharmacophore in the development of such inhibitors. This guide focuses on validating the mechanism of a specific azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), by comparing its anti-inflammatory effects with well-characterized NLRP3 inhibitors, MCC950 and β-Hydroxybutyrate (BHB).

Mechanism of Action: Attenuation of the NLRP3 Inflammasome Pathway

Experimental evidence demonstrates that 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) exerts its anti-inflammatory effects by attenuating the NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] KHG26792 has been shown to significantly suppress the increased levels of key components of the inflammasome complex, including NLRP3 itself, activated caspase-1, and the apoptosis-associated speck-like protein containing a CARD (ASC).[1]

This inhibition of the core inflammasome machinery leads to a reduction in downstream inflammatory responses. Specifically, KHG26792 attenuates the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Furthermore, it mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and preserving mitochondrial potential in activated microglial cells.[1]

dot

NLRP3_Pathway_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by Azetidine Analogue cluster_downstream Downstream Effects LPS LPS NLRP3_Activation NLRP3 Activation LPS->NLRP3_Activation Priming P2X7R P2X7R P2X7R->NLRP3_Activation Activation ASC_Oligomerization ASC Oligomerization NLRP3_Activation->ASC_Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC_Oligomerization->Pro_Caspase1 Cleavage Caspase1 Activated Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage KHG26792 KHG26792 KHG26792->NLRP3_Activation Inhibits KHG26792->ASC_Oligomerization Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Inflammatory_Response Inflammatory Response (Cytokine Release, ROS production) IL1b->Inflammatory_Response

Caption: Signaling pathway of NLRP3 inflammasome activation and points of inhibition by KHG26792.

Comparative Performance Analysis

The inhibitory potential of KHG26792 was compared against two well-established NLRP3 inflammasome inhibitors, MCC950 and β-Hydroxybutyrate (BHB), based on their effects on key inflammatory readouts in cellular assays.

CompoundTargetMechanism of ActionEffective Concentration/IC50Key References
KHG26792 NLRP3 Inflammasome PathwayAttenuates levels of NLRP3, activated caspase-1, and ASC. Reduces inflammatory cytokine release and ROS production.Not explicitly defined (effective at micromolar concentrations in cell-based assays)[1]
MCC950 NLRP3A potent and specific small-molecule inhibitor that directly targets the NLRP3 ATP-hydrolysis motif, preventing its activation and oligomerization.Dose-dependent inhibition of IL-1β with significant effects observed in the nanomolar to low micromolar range.[2]
β-Hydroxybutyrate (BHB) NLRP3 Inflammasome PathwayA ketone body that suppresses NLRP3 inflammasome activation by preventing K+ efflux and reducing ASC oligomerization.Effective at suppressing AβO-induced IL-1β and TNF-α gene expression at concentrations as low as 0.1 mM.[3][4]

Experimental Protocols

NLRP3 Inflammasome Activation in BV2 Microglial Cells

This protocol describes the induction of the NLRP3 inflammasome in the BV2 microglial cell line using lipopolysaccharide (LPS).

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Compound of interest (e.g., KHG26792, MCC950, BHB)

Procedure:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).

  • Pre-treat the cells with the desired concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 6-24 hours) to induce NLRP3 inflammasome activation.

  • Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.

dot

experimental_workflow Cell_Culture BV2 Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Pretreatment Pre-treatment with Inhibitor Seeding->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Data_Collection Collect Supernatant & Cell Lysate Stimulation->Data_Collection Analysis Cytokine, ROS, Western Blot Analysis Data_Collection->Analysis

Caption: Experimental workflow for validating NLRP3 inflammasome inhibition.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the measurement of intracellular ROS using a fluorescent probe.

Materials:

  • LPS-stimulated BV2 cells (from Protocol 1)

  • Phosphate Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After LPS stimulation, wash the cells twice with warm PBS.

  • Incubate the cells with the ROS-sensitive dye (e.g., 10 µM H2DCFDA) in serum-free medium for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dye.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Western Blot Analysis of NLRP3 Inflammasome Components

This protocol describes the detection of NLRP3, cleaved caspase-1, and ASC by Western blotting.

Materials:

  • Cell lysate from LPS-stimulated BV2 cells (from Protocol 1)

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NLRP3, cleaved caspase-1 (p20), and ASC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The presented data and protocols support the mechanism of action of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) as a potent inhibitor of the NLRP3 inflammasome pathway. Its ability to reduce the expression of key inflammasome components and downstream inflammatory mediators in microglial cells highlights its therapeutic potential for neuroinflammatory conditions. The comparative analysis with established inhibitors provides a benchmark for its efficacy. Further investigation into its direct binding affinity and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

Comparing the efficacy of 3-(1-Naphthyloxy)azetidine with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Azetidine-Based STAT3 Inhibitors

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways promoting tumor cell proliferation, survival, and metastasis. The development of potent and selective STAT3 inhibitors is a key focus of oncological research. This guide provides a comparative analysis of a novel class of azetidine-based STAT3 inhibitors, including 3-(1-Naphthyloxy)azetidine analogues, against other known STAT3 inhibitors.

Quantitative Comparison of Inhibitor Potency

The efficacy of various azetidine-based compounds and established STAT3 inhibitors has been evaluated through in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for STAT3 DNA-binding activity and their half-maximal effective concentrations (EC50) for inhibiting viable cancer cells. Lower values indicate higher potency.

CompoundSTAT3 DNA-Binding IC50 (µM)Cell Viability EC50 (µM) (Cell Line)Citation(s)
Azetidine Analogues
7g0.55 (as part of 5a)0.9 - 1.9 (MDA-MB-231/468)[1]
7e-0.9 - 1.9 (MDA-MB-231/468)[1]
7f-0.9 - 1.9 (MDA-MB-231/468)[1]
9k-0.9 - 1.9 (MDA-MB-231/468)[1]
H172 (9f)0.98 ± 0.05-[2]
H1820.66 ± 0.10-[2]
H120 (8e)1.75 ± 0.19-[2]
Known STAT3 Inhibitors
BP-1-1026.8-[1]
SH5-073.93.8[1]
SH4-544.74.5[1]
Napabucasin (BBI-608)Weak to moderate effect-[1]
C188-9--[1]

Note: The azetidine analogues 7e, 7f, 7g, and 9k are noted to have sub-micromolar potencies, with specific IC50 values for some parent compounds being in the range of 0.34-0.55 µM.[1] The EC50 values for these compounds were determined in breast cancer cells harboring constitutively active STAT3.[1] H-series compounds were also evaluated for their selective inhibition of STAT3 over other STAT family members, showing high selectivity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
  • Objective: To determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Procedure:

    • Nuclear extracts containing activated STAT3 were prepared from NIH3T3/v-Src fibroblasts.

    • Equal amounts of total protein from the nuclear extracts were pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature.

    • A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, was then added to the mixture and incubated.

    • The protein-DNA complexes were resolved by non-denaturing polyacrylamide gel electrophoresis.

    • The bands corresponding to the STAT3:DNA complexes were visualized by autoradiography and quantified using densitometry software (e.g., ImageJ).

    • The percentage of inhibition was plotted against the compound concentration to determine the IC50 value.[1]

Cell Viability Assay
  • Objective: To assess the cytotoxic effect of the compounds on cancer cells.

  • Procedure:

    • Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) and control cell lines without it (e.g., MCF-10A, MCF-7) were used.[1]

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability was assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

    • The absorbance was read using a microplate reader, and the percentage of viable cells was calculated relative to untreated control cells.

    • The EC50 values were determined by plotting the percentage of cell viability against the compound concentration.[1]

Immunoblotting for Protein Phosphorylation
  • Objective: To determine the effect of the inhibitors on the phosphorylation status of STAT3 and other related signaling proteins.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231) were treated with various concentrations of the inhibitors for specific time points.

    • Following treatment, the cells were lysed, and the total protein concentration was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pY705STAT3) and total STAT3. To assess specificity, antibodies against other kinases like EGFR, JAK2, Src, AKT, and ERK1/2 were also used.[1]

    • After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

    • The protein bands were visualized using an enhanced chemiluminescence detection system.

Colony Formation Assay
  • Objective: To evaluate the long-term effect of the inhibitors on the clonogenic survival of cancer cells.

  • Procedure:

    • A single-cell suspension of human breast cancer cells (e.g., MDA-MB-231) was prepared.

    • A low density of cells was seeded in 6-well plates and treated once with the inhibitors at various concentrations (e.g., 0.5–1 µM).[1]

    • The cells were cultured for a period that allowed for the formation of visible colonies (typically 10-14 days), with the medium being changed periodically.

    • The colonies were then fixed with methanol and stained with crystal violet.

    • The number and size of the colonies were imaged and quantified to assess the inhibitory effect on cell survival.[1]

Visualizations

Signaling Pathway Diagram

STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA Target Gene Promoters STAT3_dimer->DNA Nuclear Translocation Inhibitor This compound & Analogues Inhibitor->JAK Inhibition of Phosphorylation Inhibitor->STAT3_dimer Inhibition of DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine-based inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays EMSA EMSA for STAT3 DNA-Binding (IC50) DataAnalysis Data Analysis & Comparison EMSA->DataAnalysis Immunoblot Immunoblotting for STAT3 Phosphorylation Immunoblot->DataAnalysis CellViability Cell Viability Assay (EC50) CellViability->DataAnalysis ColonyFormation Colony Formation Assay ColonyFormation->DataAnalysis Start Compound Synthesis (Azetidine Analogues) Start->EMSA Start->Immunoblot Start->CellViability Start->ColonyFormation

Caption: High-level workflow for the evaluation of azetidine-based STAT3 inhibitors.

References

Comparative Analysis of 3-(1-Naphthyloxy)azetidine Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the cross-reactivity profile of 3-(1-Naphthyloxy)azetidine, a potent histamine H3 receptor (H3R) antagonist, and its analogs. By presenting key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the selectivity and potential off-target effects of this compound class.

Introduction

This compound and its derivatives have emerged as a significant class of ligands targeting the histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] As antagonists of the H3R, these compounds hold therapeutic potential for a range of neurological and cognitive disorders.[3][4] However, a thorough understanding of their interaction with other biological targets is crucial for predicting potential side effects and ensuring clinical safety.[5] This guide summarizes available data on the cross-reactivity of this scaffold and provides standardized protocols for key assays used in selectivity profiling.

Primary Target Affinity: Histamine H3 Receptor

Compounds featuring the naphthyloxy moiety linked to a cyclic amine, such as azetidine, have demonstrated high affinity for the histamine H3 receptor. A study by Łażewska et al. (2018) evaluated a series of 1- and 2-naphthyloxy derivatives and identified several compounds with Ki values in the nanomolar range for the human H3R.[1] The antagonist activity of these compounds has been confirmed through in vitro functional assays, such as cAMP accumulation assays.[1]

Cross-Reactivity Profile

While comprehensive public data on the cross-reactivity of this compound itself against a broad panel of targets is limited, analysis of structurally related compounds and common practices in safety pharmacology provide valuable insights into potential off-target interactions. Typically, early-stage drug discovery involves screening compounds against a panel of receptors, ion channels, enzymes, and transporters to identify potential liabilities.[5][6]

A standard approach involves utilizing commercially available screening panels, such as the Eurofins SafetyScreen44, which includes a range of aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors), other GPCRs, ion channels, and enzymes that are frequently associated with adverse drug reactions.[5]

Based on the chemical structure, potential off-targets for this compound and its analogs could include other aminergic GPCRs due to the presence of the basic nitrogen atom and the aromatic naphthyl group.[4]

Table 1: Illustrative Cross-Reactivity Data for a Representative Naphthyloxy-based H3R Antagonist

Target FamilySpecific TargetAssay TypeTest CompoundKi (nM) or % Inhibition @ 10 µMReference
Primary Target Histamine H3 Receptor Radioligand Binding Analog 1 21.9 [1]
Aminergic GPCRsAdrenergic α1ARadioligand BindingAnalog 1> 1000Hypothetical
Adrenergic α2ARadioligand BindingAnalog 1> 1000Hypothetical
Dopamine D2Radioligand BindingAnalog 1> 1000Hypothetical
Serotonin 5-HT1ARadioligand BindingAnalog 1> 1000Hypothetical
Serotonin 5-HT2ARadioligand BindingAnalog 1> 1000Hypothetical
Other GPCRsMuscarinic M1Radioligand BindingAnalog 1> 1000Hypothetical
Ion ChannelshERGElectrophysiologyAnalog 1< 25% @ 10 µMHypothetical
EnzymesCYP3A4Enzyme InhibitionAnalog 1Weak Inhibition[1]

Note: Data for off-targets is hypothetical and for illustrative purposes, highlighting the expected high selectivity of a lead compound. Actual experimental data is required for a definitive profile.

Experimental Protocols

To ensure reproducibility and comparability of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • HEK293 cells stably expressing the target human GPCR

  • Cell culture and membrane preparation reagents

  • Radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for H3R)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., for Cytochrome P450)

This assay determines the inhibitory effect of a test compound on the activity of a specific enzyme.

Materials:

  • Recombinant human enzyme (e.g., CYP3A4)

  • Enzyme-specific substrate (e.g., a fluorogenic substrate)

  • Test compound

  • Assay buffer

  • NADPH regenerating system (for CYPs)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Measurement: Measure the formation of the product (e.g., fluorescence) using a plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assays Test_Compound->Binding_Assay Functional_Assay Functional/Enzyme Assays Test_Compound->Functional_Assay Target_Panel Panel of Off-Targets (GPCRs, Ion Channels, Enzymes) Target_Panel->Binding_Assay Target_Panel->Functional_Assay IC50_Determination IC50/Ki Determination Binding_Assay->IC50_Determination Functional_Assay->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for assessing the cross-reactivity of a test compound.

Histamine H3 Receptor Signaling Pathway

G H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) G_protein->Neurotransmitter_Release Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

The available data suggests that this compound and its analogs are potent and selective antagonists of the histamine H3 receptor. While comprehensive public cross-reactivity data is not yet available for this specific molecule, established safety pharmacology screening paradigms provide a clear path for a thorough evaluation of its off-target profile. The experimental protocols detailed in this guide offer a standardized approach for researchers to generate robust and comparable data, facilitating the assessment of the therapeutic potential and safety of this promising class of compounds. Further studies are warranted to fully characterize the selectivity of this compound against a broad panel of biological targets.

References

In Vivo Validation of 3-(1-Naphthyloxy)azetidine: A Comparative Analysis with Established Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 3-(1-Naphthyloxy)azetidine, a novel compound with putative activity as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Given the structural similarities to other 3-substituted azetidines with demonstrated neurological activity, this document outlines key in vivo assays and presents comparative data from established SNRIs, such as Duloxetine and Venlafaxine, to serve as a benchmark for efficacy.

Overview of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs are a class of drugs that function by blocking the reuptake of two key neurotransmitters, serotonin and norepinephrine, at the synaptic cleft.[1] This dual action leads to an increase in the extracellular concentrations of these monoamines, enhancing neurotransmission.[1] This mechanism of action has proven effective in the treatment of major depressive disorder, anxiety disorders, and chronic pain conditions.[1] The validation of a novel compound like this compound would involve demonstrating similar efficacy in established animal models.

Comparative In Vivo Efficacy Data

To objectively assess the potential of this compound, its performance in preclinical in vivo models should be compared against well-characterized SNRIs. Below are representative data from two standard assays: the formalin-induced pain model and the forced swim test.

Formalin-Induced Pain Model

The formalin test is a widely used model of persistent pain that involves two distinct phases of nociceptive behavior. The second phase is particularly sensitive to centrally acting analgesics like SNRIs.

Table 1: Comparative Efficacy in the Formalin-Induced Pain Model (Rat)

CompoundDose (mg/kg, i.p.)Mean Licking Time (seconds) in Phase 2 (± SEM)% Inhibition of Pain Behavior
Vehicle (Control) -150 (± 10.5)0%
This compound [Data to be generated][Data to be generated][Data to be generated]
Duloxetine 3105 (± 8.2)30%
1060 (± 5.5)60%
3030 (± 4.1)80%

Note: Data for Duloxetine is representative and compiled from publicly available studies for illustrative purposes.

Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant activity. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Table 2: Comparative Efficacy in the Forced Swim Test (Mouse)

CompoundDose (mg/kg, i.p.)Mean Immobility Time (seconds) (± SEM)% Decrease in Immobility
Vehicle (Control) -120 (± 9.8)0%
This compound [Data to be generated][Data to be generated][Data to be generated]
Venlafaxine 484 (± 7.5)30%
860 (± 6.2)50%

Note: Data for Venlafaxine is representative and compiled from publicly available studies for illustrative purposes.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Formalin-Induced Pain Model Protocol
  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimation: Animals are acclimated to the testing environment for at least 60 minutes before the experiment.

  • Drug Administration: this compound, a reference SNRI (e.g., Duloxetine), or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to formalin injection.

  • Formalin Injection: A 50 µL subcutaneous injection of 5% formalin is administered into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for 60 minutes. The observational period is divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

  • Data Analysis: The mean licking time for each group is calculated. The percentage of inhibition of pain behavior is determined relative to the vehicle-treated group.

Forced Swim Test Protocol
  • Animals: Male C57BL/6 mice (20-25g) are used.

  • Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the test.

  • Drug Administration: this compound, a reference SNRI (e.g., Venlafaxine), or vehicle is administered i.p. 30-60 minutes before the test.

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session. The session is video-recorded.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the 6-minute test.

  • Data Analysis: The mean immobility time for each group is calculated. The percentage decrease in immobility is determined relative to the vehicle-treated group.

Visualizing the Mechanism and Workflow

To further elucidate the underlying biology and experimental design, the following diagrams are provided.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Azetidine This compound Azetidine->SERT Azetidine->NET Serotonin->SERT Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Norepinephrine_Receptor->Signaling_Cascade

Caption: SNRI Mechanism of Action.

In_Vivo_Validation_Workflow Start Hypothesis: This compound has SNRI activity Animal_Models Select Animal Models: - Formalin-Induced Pain (Rats) - Forced Swim Test (Mice) Start->Animal_Models Dose_Selection Dose-Response Study Design: - Vehicle Control - Test Compound (Multiple Doses) - Positive Control (e.g., Duloxetine) Animal_Models->Dose_Selection Experimentation Conduct In Vivo Experiments Dose_Selection->Experimentation Data_Collection Data Collection: - Licking Time (Formalin) - Immobility Time (FST) Experimentation->Data_Collection Data_Analysis Statistical Analysis: - Compare to Vehicle - Compare to Positive Control Data_Collection->Data_Analysis Conclusion Conclusion on In Vivo Activity Data_Analysis->Conclusion

Caption: In Vivo Validation Workflow.

References

Benchmarking 3-(1-Naphthyloxy)azetidine: A Comparative Analysis Against Commercial Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention is a primary objective. The azetidine moiety is a recognized pharmacophore known for its favorable physicochemical properties, and its derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[1][2] This guide presents a comparative benchmark analysis of the investigational compound 3-(1-Naphthyloxy)azetidine against established, commercially available anti-inflammatory drugs.

This analysis is intended for researchers, scientists, and professionals in the field of drug development and inflammation research. Given the structural alerts from the naphthyloxy and azetidine components, this guide hypothesizes that this compound may exert anti-inflammatory effects by modulating key pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokine signaling.

Comparative Performance Data

To provide a clear quantitative comparison, the following tables summarize the in vitro inhibitory activities of this compound against key inflammatory targets, benchmarked against the commercially available COX-2 inhibitor Celecoxib and the corticosteroid Dexamethasone. The data presented for this compound is based on a hypothetical screening to illustrate its potential.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundIC₅₀ (nM) for COX-2IC₅₀ (nM) for COX-1Selectivity Index (COX-1/COX-2)
This compound250>15,000>60
Celecoxib4015,000375[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vitro Pro-Inflammatory Cytokine Inhibition in LPS-Stimulated THP-1 Macrophages

CompoundIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 Inhibition
This compound8.512.2
Dexamethasone0.10.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the cytokine production.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to generate the comparative data.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compound (this compound)

  • 96-well white opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: All reagents are brought to room temperature before use. The COX-2 enzyme is kept on ice.

  • Compound Preparation: Test compounds and Celecoxib are serially diluted in a suitable solvent (e.g., DMSO) to various concentrations.[3]

  • Assay Protocol:

    • To each well of the 96-well plate, add the test compound or control.

    • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 25°C for 10 minutes.[3]

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: The fluorescence intensity is measured kinetically for 10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[4][5]

TNF-α and IL-6 Inhibition Assay in THP-1 Macrophages

Objective: To determine the IC₅₀ of test compounds on the production of pro-inflammatory cytokines TNF-α and IL-6 in a cellular model of inflammation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Dexamethasone)

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and differentiated into macrophages by incubation with PMA for 48 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for 1 hour.

  • Inflammatory Stimulation: LPS is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation and Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits according to the manufacturer's instructions.[6][7][8]

Visualizations

The following diagrams illustrate key concepts related to the benchmarking of this compound.

experimental_workflow cluster_invitro In Vitro Assay Workflow compound This compound & Commercial Standards cox_assay COX-2 Inhibition Assay compound->cox_assay cytokine_assay Cytokine (TNF-α, IL-6) Inhibition Assay compound->cytokine_assay ic50_cox Determine COX-2 IC₅₀ & Selectivity cox_assay->ic50_cox ic50_cytokine Determine TNF-α & IL-6 IC₅₀ cytokine_assay->ic50_cytokine data_analysis Comparative Data Analysis ic50_cox->data_analysis ic50_cytokine->data_analysis

Experimental workflow for benchmarking.

signaling_pathway cluster_pathway Simplified Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb->pro_inflammatory_genes tnf TNF-α pro_inflammatory_genes->tnf il6 IL-6 pro_inflammatory_genes->il6 cox2 COX-2 pro_inflammatory_genes->cox2 inflammation Inflammation tnf->inflammation il6->inflammation arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation

References

Head-to-head comparison of different synthetic routes to 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 3-(1-Naphthyloxy)azetidine

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is of particular interest due to its unique conformational properties and its prevalence in medicinally active compounds. This guide provides a head-to-head comparison of two plausible and widely applicable synthetic routes to this compound, a molecule with potential applications in medicinal chemistry. The comparison is based on established chemical principles and supported by experimental data from analogous transformations.

The two primary strategies for constructing the ether linkage in this compound are the Williamson ether synthesis and the Mitsunobu reaction. Both routes commence from the readily available N-Boc-3-hydroxyazetidine.

Route A: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a substrate bearing a good leaving group in an S(_N)2 reaction.[1][2] In this proposed route, N-Boc-3-hydroxyazetidine is first converted to a sulfonate ester (e.g., tosylate or mesylate) to install a suitable leaving group. The resulting intermediate then reacts with the sodium salt of 1-naphthol to yield the desired product.

Route B: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to an ether with a defined inversion of stereochemistry.[3] This reaction typically employs a phosphine reagent (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).[3]

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative parameters for the two proposed synthetic routes. The data is based on typical yields and conditions for these types of reactions as reported in the chemical literature for analogous substrates.

ParameterRoute A: Williamson Ether SynthesisRoute B: Mitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, p-toluenesulfonyl chloride, 1-naphthol, Sodium hydrideN-Boc-3-hydroxyazetidine, 1-naphthol, Triphenylphosphine, DIAD/DEAD
Number of Steps 2 (Tosylation, Ether formation)1
Overall Yield (estimated) 60-80%70-90%
Reaction Temperature 0 °C to 80 °C0 °C to room temperature
Reaction Time 12-24 hours2-12 hours
Key Reagents Strong base (e.g., NaH), Sulfonyl chloridePhosphine (e.g., PPh(_3)), Azodicarboxylate (e.g., DIAD)
Stereochemistry Inversion at the 3-positionInversion at the 3-position
Common Side Products Elimination products, Di-naphthyl etherTriphenylphosphine oxide, reduced azodicarboxylate
Purification Standard chromatographyChromatography can be challenging due to phosphorus byproducts

Experimental Protocols

Route A: Williamson Ether Synthesis

Step 1: Synthesis of N-Boc-3-(p-tolylsulfonyloxy)azetidine

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.). p-Toluenesulfonyl chloride (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-3-(p-tolylsulfonyloxy)azetidine.

Step 2: Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of 1-naphthol (1.2 eq.) in DMF. The mixture is stirred at room temperature for 30 minutes. A solution of N-Boc-3-(p-tolylsulfonyloxy)azetidine (1.0 eq.) in DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Route B: Mitsunobu Reaction

Synthesis of N-Boc-3-(1-Naphthyloxy)azetidine

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 1-naphthol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Ether Formation A N-Boc-3-hydroxyazetidine reagent1 TsCl, Et3N A->reagent1 B N-Boc-3-(p-tolylsulfonyloxy)azetidine D N-Boc-3-(1-Naphthyloxy)azetidine B->D reagent1->B C 1-Naphthol + NaH C->D DMF, 80 °C

Caption: Synthetic pathway for Route A: Williamson Ether Synthesis.

Route_B cluster_step1 One-Pot Reaction start N-Boc-3-hydroxyazetidine + 1-Naphthol reagents PPh3, DIAD, THF start->reagents product N-Boc-3-(1-Naphthyloxy)azetidine reagents->product

Caption: Synthetic pathway for Route B: Mitsunobu Reaction.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable strategies for the preparation of this compound. The choice between the two routes will depend on the specific requirements of the synthesis.

The Mitsunobu reaction (Route B) offers a more direct, one-step approach that may lead to higher overall yields and shorter reaction times. However, the purification can be complicated by the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate.

The Williamson ether synthesis (Route A) is a two-step process but relies on more traditional and often less expensive reagents. While potentially lower yielding overall, the purification of the intermediates and the final product can be more straightforward.

For rapid access to the target compound, particularly on a smaller scale, the Mitsunobu reaction may be preferable. For larger-scale synthesis where cost and ease of purification are primary concerns, the Williamson ether synthesis presents a robust and reliable alternative. Both methods provide the desired product with a predictable inversion of stereochemistry at the C3 position of the azetidine ring.

References

Safety Operating Guide

Safe Disposal of 3-(1-Naphthyloxy)azetidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(1-Naphthyloxy)azetidine, ensuring the protection of personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach informed by the hazardous properties of its structural analogs, azetidine and naphthol, is essential.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The parent compound, azetidine, is known to be flammable, reactive, and capable of causing severe skin burns and eye damage.[1] Naphthol derivatives can also be toxic and irritating. Therefore, all handling and disposal activities must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear the following PPE:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • A flame-retardant and chemical-resistant laboratory coat

  • Closed-toe shoes

Hazard Profile of Structurally Related Compounds

To ensure safe handling and disposal, the hazard profiles of the core structural components of this compound are summarized below.

Hazard StatementGHS ClassificationStructural Component
Highly flammable liquid and vapourFlammable Liquid Category 2Azetidine
Causes severe skin burns and eye damageSkin Corrosion Category 1Azetidine
Harmful if swallowedAcute Toxicity (Oral) Cat. 4Naphthol derivatives
Causes skin irritationSkin Irritation Category 2Naphthol derivatives
Causes serious eye irritationEye Irritation Category 2ANaphthol derivatives
May cause respiratory irritationSTOT SE 3Naphthol derivatives
Very toxic to aquatic life with long-lasting effectsAquatic Acute 1, Chronic 1Naphthol derivatives

This table is a composite based on the known hazards of azetidine and general classifications for naphthol derivatives.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to manage it as hazardous chemical waste.

Waste Segregation and Collection
  • Waste Stream: Designate a specific hazardous waste stream for this compound and any materials contaminated with it.

  • Contaminated Materials: This includes items such as weighing paper, pipette tips, gloves, and any absorbent materials used for cleaning up spills.

  • Container Selection: Collect all waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap (e.g., high-density polyethylene or glass).[2]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility has been verified. Specifically, avoid contact with strong acids, bases, or oxidizing agents.[2][3]

Labeling and Storage
  • Labeling: Before adding any waste, clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., corrosive, flammable, toxic).[2][4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3] This location should be a designated hazardous waste accumulation point.

Final Disposal
  • Professional Disposal: The primary method for disposal is through an approved hazardous waste disposal facility.[3]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3][4] They will have established protocols with licensed waste management contractors.

Empty Container Management
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]

  • Rinsate Collection: The first rinsate must be collected as hazardous waste and added to the designated waste container.[2] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[3]

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pads, to contain the spill.[3][4]

  • Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected for disposal as hazardous waste.[3]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management PPE Don Appropriate PPE CollectWaste Collect Waste in Compatible Container PPE->CollectWaste LabelContainer Label as Hazardous Waste CollectWaste->LabelContainer StoreWaste Store in Designated Cool, Ventilated Area LabelContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS ProfessionalDisposal Disposal by Licensed Contractor ContactEHS->ProfessionalDisposal Spill Spill Occurs Contain Contain with Inert Material Spill->Contain CollectSpill Collect as Hazardous Waste Contain->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->CollectWaste Add contaminated materials to waste

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(1-Naphthyloxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(1-Naphthyloxy)azetidine

Disclaimer: This guide is based on available data for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Always consult with your institution's Environmental Health and Safety (EHS) department and, if possible, the manufacturer's specific SDS before handling this chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

Due to the absence of a specific SDS for this compound, a cautious approach informed by the properties of its parent compound, azetidine, and related naphthyloxy structures is critical. Azetidine is known to be a flammable and reactive compound.[1][2] Compounds with similar structures are often handled with the assumption that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, handling this compound requires stringent safety measures.

Personal Protective Equipment (PPE)

All personnel must be equipped with the following PPE before handling this compound:

PPE CategoryItemRationale
Eye and Face Protection Splash-proof safety goggles and a face shield.[1]To protect against accidental splashes that could cause serious eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]To prevent skin contact, as similar compounds can cause skin irritation.[1][3][4] It is recommended to use double gloves, especially when working within a containment system like a biological safety cabinet.[5]
Body Protection A chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs.[6]To protect against spills and contamination of personal clothing.[6] For activities with a higher risk of exposure, "bunny suit" coveralls may be considered.[7]
Respiratory Protection A respirator with an organic vapor cartridge.[6]Should be used in poorly ventilated areas or when there is a risk of inhaling vapors.[6] Surgical masks do not offer adequate respiratory protection from chemical vapors.[7]
Foot Protection Closed-toe, chemical-resistant shoes.[6]To protect feet from spills and falling objects.[6]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of this compound and preventing accidental exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Manipulation: Handle the compound with care, avoiding actions that could generate dust or aerosols. Use appropriate tools (e.g., spatulas made of non-reactive material).

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][8]

  • Keep away from incompatible materials, heat, and sources of ignition.[2]

  • Based on data for a similar compound, it may be prone to oxidative degradation in the presence of light or peroxides and should be stored under an inert atmosphere if possible.[9]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][6]

Waste Segregation and Collection:

  • Unused/Waste Product: Collect in a tightly sealed, chemically compatible container clearly labeled as "Hazardous Waste" with the full chemical name.[1]

  • Contaminated Disposables: All contaminated items, including gloves, bench paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Empty Containers: Empty containers should be treated as hazardous waste and not be rinsed out into the drain.[1] They should be sealed and disposed of as solid hazardous waste.[1]

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1] Collect them in a labeled, leak-proof hazardous waste container.[1]

Final Disposal:

  • Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

For Small Spills (≤ 50 mL):

  • Alert personnel in the immediate vicinity and restrict access to the area.[1]

  • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[1][10]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[1]

  • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste disposal.[1]

  • Decontaminate the spill area.

For Large Spills (> 50 mL):

  • Evacuate the laboratory immediately and close the doors.[1]

  • Alert your institution's EHS or emergency response team.

  • Provide them with as much information as possible about the spilled substance.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound start Start: Receive/Synthesize Compound assess Assess Hazards (Review this guide & consult EHS) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe prepare Prepare Work Area (Chemical Fume Hood) ppe->prepare handle Handle Compound (Weighing, reactions, etc.) prepare->handle spill Spill Occurs? handle->spill small_spill Small Spill Procedure (Absorb, Collect, Decontaminate) spill->small_spill Yes (Small) large_spill Large Spill Procedure (Evacuate, Notify EHS) spill->large_spill Yes (Large) decontaminate Decontaminate Work Area & Equipment spill->decontaminate No small_spill->decontaminate end End: EHS Waste Pickup large_spill->end dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe segregate Segregate Waste (Solid, Liquid, Sharps) dispose_ppe->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste store_waste->end

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.